molecular formula C9H6N2O B1387724 1,6-Naphthyridine-4-carbaldehyde CAS No. 898391-72-5

1,6-Naphthyridine-4-carbaldehyde

Cat. No.: B1387724
CAS No.: 898391-72-5
M. Wt: 158.16 g/mol
InChI Key: RZHSZVYWVMOTIF-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-4-carbaldehyde is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate for constructing more complex molecules, particularly in the development of kinase inhibitors . The 1,6-naphthyridine core is a privileged structure in pharmaceutical research, with derivatives demonstrating a range of biological activities . Specific research has explored 1,6-naphthyridine derivatives as potent and selective dual inhibitors of cyclin-dependent kinases CDK8 and CDK19, which are implicated in transcriptional regulation and oncogenesis . In these inhibitors, the carbaldehyde moiety can serve as a crucial synthetic handle for further functionalization, allowing researchers to fine-tune the molecule's properties and interactions with the kinase ATP-binding site. The binding mode involves key interactions, such as the naphthyridine nitrogen with the hinge region residue Ala100, enabling the design of high-affinity ligands . Beyond kinase targets, the 1,6-naphthyridine scaffold is also investigated for its potential in material science, including the development of fluorescent probes and organic light-emitting diodes (OLEDs), due to its inherent optical properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-2-3-10-5-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHSZVYWVMOTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Naphthyridine-4-carbaldehyde: A Versatile Scaffold for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,6-Naphthyridine-4-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in drug development. While specific data for this particular isomer is emerging, this document synthesizes established knowledge of the broader 1,6-naphthyridine class to illuminate its properties, synthesis, and potential applications. We will delve into the causality behind synthetic strategies and the rationale for its utility as a building block in medicinal chemistry.

Core Compound Identification and Physicochemical Properties

1,6-Naphthyridine-4-carbaldehyde is a functionalized derivative of the 1,6-naphthyridine core, a class of diazanaphthalenes. The strategic placement of the aldehyde group at the 4-position offers a reactive handle for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

PropertyValueSource
Molecular Formula C₉H₆N₂OPubChem[1]
Molecular Weight 158.16 g/mol Calculated
IUPAC Name 1,6-naphthyridine-4-carbaldehydePubChem[1]
PubChem CID 36688026PubChem[1]
CAS Number Not explicitly assigned in major databases. Researchers should refer to PubChem CID for identification.

The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse, vectorially-defined interactions with biological targets. This core is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[2][3] The introduction of a carbaldehyde group at the 4-position further enhances its utility, providing a key electrophilic site for the construction of diverse molecular architectures.

Derivatives of the 1,6-naphthyridine scaffold have demonstrated significant pharmacological potential, including:

  • Anticancer Activity: Many functionalized 1,6-naphthyridines have been investigated for their cytotoxic effects against various cancer cell lines.[4][5]

  • Kinase Inhibition: The scaffold has been successfully employed in the design of inhibitors for various kinases, such as FGFR4, which are implicated in cancer progression.[4]

  • Antimicrobial and Antioxidant Properties: Certain 1,6-naphthyridine derivatives have shown promise as antimicrobial and antioxidant agents.[6]

  • Central Nervous System Activity: The structural resemblance to other bioactive heterocycles suggests potential applications in neurology.

The aldehyde functionality on 1,6-Naphthyridine-4-carbaldehyde serves as a versatile precursor for a variety of functional groups and carbon-carbon bond-forming reactions, making it a critical starting material for exploring the structure-activity relationships (SAR) of this potent scaffold.

Synthesis and Functionalization Strategies

While a specific, optimized synthesis for 1,6-Naphthyridine-4-carbaldehyde is not widely documented, its preparation can be logically extrapolated from established methods for the synthesis and functionalization of the 1,6-naphthyridine core. The choice of a synthetic route is dictated by the availability of starting materials and the desired scale of the reaction.

A plausible and efficient approach involves the construction of the core followed by late-stage functionalization. Multicomponent reactions have emerged as a powerful tool for the efficient synthesis of substituted 1,6-naphthyridines.[6][7]

G cluster_0 Proposed Synthetic Pathway A 4-Aminopyridine Derivative C Cyclization/Condensation (e.g., Friedländer Annulation) A->C B Carbonyl Compound (e.g., β-ketoester) B->C D Functionalized 1,6-Naphthyridine Intermediate (e.g., 4-methyl or 4-halo derivative) C->D Core Formation E Oxidation or Formylation D->E Late-stage Functionalization F 1,6-Naphthyridine-4-carbaldehyde E->F

Caption: Proposed synthetic workflow for 1,6-Naphthyridine-4-carbaldehyde.

Core Ring Formation

The synthesis of the 1,6-naphthyridine ring system can be achieved through various classical methods, including the Skraup reaction or Friedländer annulation.[8] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly adaptable for creating substituted naphthyridines.

Late-Stage Functionalization at the C4 Position

Introducing the aldehyde at the C4 position is a critical step. Several strategies can be envisioned:

  • Oxidation of a 4-Methyl-1,6-naphthyridine: If a 4-methyl substituted precursor is synthesized, it can be oxidized to the corresponding aldehyde using reagents such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). This is a common and effective method for the formylation of activated methyl groups on heterocyclic systems.

  • From a 4-Halo-1,6-naphthyridine: A 4-chloro or 4-bromo derivative can be converted to the aldehyde through various palladium-catalyzed cross-coupling reactions, such as a formylation reaction using carbon monoxide and a hydride source, or via a Grignard reagent followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

  • Direct C-H Formylation: While more challenging, direct formylation of the 1,6-naphthyridine core at the C4 position could be explored using Vilsmeier-Haack or related formylation conditions. The regioselectivity of such a reaction would need careful optimization.

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde group of 1,6-Naphthyridine-4-carbaldehyde is a gateway to a vast chemical space for drug discovery. Its reactivity allows for the synthesis of diverse libraries of compounds for biological screening.

G cluster_1 Chemical Derivatization Pathways Start 1,6-Naphthyridine-4-carbaldehyde A Reductive Amination Start->A Primary/Secondary Amines B Wittig Reaction Start->B Phosphonium Ylides C Condensation Reactions Start->C Active Methylene Compounds D Oxidation Start->D Oxidizing Agents E Grignard/Organolithium Addition Start->E R-MgX / R-Li F F A->F Amine Derivatives G G B->G Alkene Derivatives H H C->H Chalcone-like Structures I I D->I Carboxylic Acid Derivative J J E->J Secondary Alcohol Derivatives

Caption: Derivatization pathways from 1,6-Naphthyridine-4-carbaldehyde.

Synthesis of Novel Kinase Inhibitors

The 1,6-naphthyridine scaffold is a key component of several kinase inhibitors.[4] The aldehyde can be used to introduce various side chains that can interact with specific residues in the kinase active site. For example, reductive amination with a library of amines can rapidly generate a diverse set of compounds for screening against panels of kinases.

Development of Anticancer Agents

Given the known anticancer properties of 1,6-naphthyridines, this carbaldehyde is an excellent starting point for creating new cytotoxic agents.[5] Condensation reactions with active methylene compounds can lead to the formation of α,β-unsaturated carbonyl systems, which are known to be reactive towards nucleophilic residues in proteins and can act as Michael acceptors.

Probes for Chemical Biology

The reactivity of the aldehyde allows for its conjugation to fluorescent dyes, biotin, or other tags. This makes 1,6-Naphthyridine-4-carbaldehyde a useful tool for creating chemical probes to study the biological targets of 1,6-naphthyridine-based compounds.

Experimental Protocol: Synthesis of a 1,6-Naphthyridine-4-amine Derivative via Reductive Amination

This protocol provides a representative example of how 1,6-Naphthyridine-4-carbaldehyde can be utilized as a synthetic intermediate.

Objective: To synthesize N-benzyl-1-(1,6-naphthyridin-4-yl)methanamine.

Materials:

  • 1,6-Naphthyridine-4-carbaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 1,6-Naphthyridine-4-carbaldehyde in dichloroethane, add benzylamine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-benzyl-1-(1,6-naphthyridin-4-yl)methanamine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of this protocol relies on the complete consumption of the starting aldehyde, which can be monitored by TLC. The formation of the product can be confirmed by the appearance of a new spot on the TLC plate and by spectroscopic analysis, which should show the characteristic signals for the newly formed methylene group and the benzyl protons.

Conclusion

1,6-Naphthyridine-4-carbaldehyde represents a highly valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its strategic combination of a biologically active core and a versatile reactive handle makes it a compound of significant interest. The synthetic strategies and potential applications outlined in this guide are based on the robust chemistry of the 1,6-naphthyridine scaffold and are intended to provide a solid foundation for researchers to explore the full potential of this promising molecule. Further investigation into its specific synthesis and reactivity is warranted and is expected to yield novel compounds with significant biological activities.

References

  • PubChem. 1,6-Naphthyridine-4-carbaldehyde. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Available from: [Link]

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  • Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Available from: [Link]

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Pharmacophore mapping of 1,6-naphthyridine based aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Pharmacophore Mapping of 1,6-Naphthyridine Based Aldehydes for Accelerated Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough of the principles, methodologies, and applications of pharmacophore mapping as applied to the promising class of 1,6-naphthyridine based aldehydes. It is designed for researchers, medicinal chemists, and computational scientists engaged in the drug discovery process, offering both foundational knowledge and actionable, field-proven protocols.

Section 1: Foundational Concepts

The 1,6-Naphthyridine Scaffold: A Privileged Structure

The 1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] This status is attributed to its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors and key points for molecular recognition within biological targets.[3][4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent inhibition of kinases such as FGFR4 and CDK8/19, as well as antitumor and antimicrobial properties.[5][6][7][8][9] Its synthetic tractability allows for diverse substitutions, making it an ideal framework for developing targeted therapeutics.[10]

The Aldehyde Moiety: A Dynamic Pharmacophoric Element

The aldehyde functional group (R-CHO) is a potent and versatile feature in drug design. Its carbonyl group presents a strong hydrogen bond acceptor, while the overall group is polar and highly reactive.[11][12] A critical, often overlooked, aspect of aldehyde chemistry in a biological context is its capacity to undergo hydration in aqueous environments to form a geminal diol (gem-diol).[13][14] This transformation fundamentally alters the group's stereoelectronic profile, converting a planar sp² center into a tetrahedral sp³ center and replacing one hydrogen bond acceptor with two hydrogen bond donors and two new acceptor lone pairs.[13] This dynamic nature means that the active form of the ligand binding to a receptor may be the aldehyde itself or its hydrated gem-diol, a crucial consideration during pharmacophore model development.

Principles of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex structure of a molecule into a simplified 3D representation of its essential interaction features.[15][16] The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[17] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable Centers (PI/NI)

By identifying the correct spatial arrangement of these features, a pharmacophore model serves as a 3D query to rapidly screen large compound libraries for molecules with the potential to bind to the target of interest, a process known as virtual screening.[18][19][20]

Section 2: Methodology & Experimental Protocols

The choice between a ligand-based or structure-based approach is the first critical decision in a pharmacophore mapping campaign.

  • Ligand-Based Modeling: Employed when the 3D structure of the biological target is unknown. This method relies on a set of known active ligands to deduce the common features responsible for their activity.[15][21]

  • Structure-Based Modeling: Utilized when a high-resolution structure of the target (e.g., from X-ray crystallography) is available. The model is derived directly from the key interactions observed between the target and a bound ligand.[15][19]

The following protocols focus on the ligand-based approach, which is broadly applicable, especially in the early stages of discovery.

Detailed Protocol: Ligand-Based Pharmacophore Model Generation

This protocol outlines the workflow for generating a robust pharmacophore model from a set of active 1,6-naphthyridine based aldehydes.

Step 1: Curate the Training Set

  • Objective: To assemble a small, structurally diverse set of molecules with known high activity against the target of interest.

  • Procedure:

    • Gather a set of 5-10 active 1,6-naphthyridine aldehydes from literature or internal data.

    • Ensure the selected compounds span a reasonable range of structural diversity while maintaining high potency (e.g., low micromolar to nanomolar IC50/EC50 values).

    • Record the biological activity data for each compound. This data will be used to correlate the pharmacophore model with activity.

    • Draw the 2D structures of these molecules using chemical drawing software and save them in a common format (e.g., SDF or MOL2).

Step 2: Conformational Analysis & Feature Identification

  • Causality: A ligand is not static; it explores various shapes (conformers) in solution. The bioactive conformation—the shape it adopts when binding to the target—must be identified.

  • Procedure:

    • Using a computational chemistry platform (e.g., Discovery Studio, MOE, LigandScout), generate a set of low-energy 3D conformers for each molecule in the training set.[17][21]

    • For each conformer, the software will automatically identify potential pharmacophoric features based on predefined chemical rules (e.g., identifying the naphthyridine nitrogens as HBAs, the aromatic rings as AR, and the aldehyde oxygen as an HBA).

Step 3: Hypothesis Generation via Molecular Alignment

  • Objective: To identify a common 3D arrangement of pharmacophoric features shared by the active molecules in their low-energy conformations.

  • Procedure:

    • Utilize a hypothesis generation algorithm (e.g., 3D-QSAR Pharmacophore Generation in Discovery Studio).[22]

    • The software systematically overlays the conformers of the training set molecules, searching for common feature arrangements.

    • This process will generate a number of potential pharmacophore models (hypotheses), each consisting of a unique combination of features in a specific spatial geometry.

Step 4: Scoring and Selection of the Best Hypothesis

  • Objective: To rank the generated hypotheses and select the one that best represents the key features for biological activity.

  • Procedure:

    • Each hypothesis is scored based on how well it maps the features of the most active compounds and its complexity.

    • The best model is typically one that maps all features of the most active compounds and provides a clear rationale for the observed structure-activity relationship (SAR).

Detailed Protocol: Pharmacophore Model Validation

A model is only useful if it can reliably distinguish active compounds from inactive ones. This protocol ensures the predictive power of the selected hypothesis.

Step 1: Internal Validation (Test Set)

  • Trustworthiness: This step confirms that the model is not overfitted to the training data.

  • Procedure:

    • Compile a "test set" of known compounds not used in the model generation. This set should include both active and inactive (or weakly active) 1,6-naphthyridine analogues.[23][24]

    • Screen the test set against the generated pharmacophore hypothesis.

    • A good model should correctly identify the active compounds as "hits" (i.e., they map to the pharmacophore features) and reject the inactive ones.

Step 2: External Validation (Decoy Set Screening)

  • Objective: To assess the model's ability to enrich a small number of true actives from a large database of chemically similar but topologically distinct inactive molecules ("decoys").

  • Procedure:

    • Generate a large decoy set (typically 50-100 decoys for every known active compound). These can be sourced from databases like DUD-E.

    • Combine your known actives with the decoy set to create a final validation database.

    • Screen this database against the pharmacophore model.

    • Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score .[25] A high EF value and a GH score > 0.7 indicate a model with excellent discriminatory power.

Section 3: Visualization & Data Presentation

Visual aids are critical for interpreting and communicating the results of a pharmacophore study.

Workflow Visualization

The entire process, from ligand selection to virtual screening, can be summarized in a workflow diagram.

Pharmacophore_Workflow cluster_DataPrep Phase 1: Model Generation cluster_Validation Phase 2: Model Validation cluster_Screening Phase 3: Application TrainingSet 1. Curate Training Set (Active Ligands) Conformers 2. Generate 3D Conformers TrainingSet->Conformers HypoGen 3. Generate & Score Hypotheses Conformers->HypoGen BestModel 4. Select Best Model HypoGen->BestModel TestSet 5. Internal Validation (Test Set) BestModel->TestSet BestModel->TestSet DecoySet 6. External Validation (Decoy Set) BestModel->DecoySet ValidatedModel Validated Pharmacophore VS 7. Virtual Screening ValidatedModel->VS Database Compound Database Database->VS Hits 8. Identify Hits VS->Hits Optimization Lead Optimization Hits->Optimization

Caption: Workflow for pharmacophore model generation, validation, and virtual screening.

Pharmacophore Model Visualization

A diagram of the final pharmacophore model illustrates the key chemical features and their spatial relationships.

Pharmacophore_Model Hypothetical Pharmacophore for 1,6-Naphthyridine Aldehydes AR1 AR AR2 AR AR1->AR2 4.0 Å HBA1 HBA AR1->HBA1 3.5 Å HBA2 HBA AR2->HBA2 3.2 Å HY HY AR2->HY 2.8 Å HBA1->HBA2 5.5 Å

Caption: A hypothetical 5-feature pharmacophore model for 1,6-naphthyridine aldehydes.

Data Presentation

Quantitative data, such as the biological activity of the training set compounds, should be summarized in a clear, tabular format.

Compound IDStructure (R-group on Aldehyde)Target Activity IC50 (nM)Principal Attribute
NAPH-01 Phenyl152 (Active)
NAPH-02 4-Fluorophenyl102 (Active)
NAPH-03 3-Pyridyl252 (Active)
NAPH-04 Cyclohexyl801 (Moderately Act.)
NAPH-05 Methyl5501 (Moderately Act.)
NAPH-06 H>10,0000 (Inactive)
(Note: Data is illustrative for demonstration purposes)

Section 4: Application in Drug Discovery

Virtual Screening for Hit Identification

The primary application of a validated pharmacophore model is to perform virtual screening on large chemical databases (e.g., ZINC, Enamine REAL).[26][27] The model acts as a 3D filter, rapidly sifting through millions of compounds to identify those that possess the required pharmacophoric features in the correct spatial orientation.[28] This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources.[17][29]

Lead Optimization and Scaffold Hopping

The pharmacophore model is also an invaluable tool for lead optimization. By understanding the essential features for activity, medicinal chemists can rationally design modifications to a lead compound to improve its potency, selectivity, or ADME properties.[30] Furthermore, the abstract nature of a pharmacophore allows for "scaffold hopping," where the model is used to find entirely new chemical scaffolds that present the same key interaction features, leading to the discovery of novel intellectual property.[18]

Section 5: Conclusion

Pharmacophore mapping is a powerful, efficient, and rational approach to modern drug discovery. When applied to a privileged scaffold like 1,6-naphthyridine functionalized with a dynamic group like an aldehyde, it provides a clear and actionable roadmap for identifying and optimizing novel therapeutic agents. By following rigorous, self-validating protocols, research teams can leverage this computational technique to accelerate their discovery pipelines and increase the probability of success.

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Sources

An In-depth Technical Guide to Determining the Solubility Profile of 1,6-Naphthyridine-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 1,6-Naphthyridine-4-carbaldehyde in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes the fundamental principles governing solubility and presents a detailed, self-validating experimental protocol. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, crucial for applications ranging from reaction chemistry and purification to formulation and preclinical development. This guide is structured to provide not only procedural steps but also the scientific rationale behind these choices, ensuring a deep and practical understanding of the solubility determination process.

Introduction: The Significance of 1,6-Naphthyridine-4-carbaldehyde and its Solubility

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2][3][4] The introduction of a carbaldehyde group at the 4-position of the 1,6-naphthyridine core creates a versatile synthetic intermediate, amenable to a wide array of chemical transformations for the generation of diverse molecular libraries. The utility of 1,6-Naphthyridine-4-carbaldehyde in drug discovery and materials science is, however, fundamentally linked to its solubility characteristics.

A comprehensive understanding of its solubility in various organic solvents is critical for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

  • Purification and Crystallization: Selecting appropriate solvent systems for isolating the compound with high purity.

  • Formulation Development: Creating stable and effective formulations for pharmaceutical or material applications.

  • Analytical Method Development: Choosing suitable diluents for techniques such as HPLC and spectroscopy.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to independently and accurately determine the solubility profile of this important chemical entity.

Theoretical Framework: Factors Influencing the Solubility of 1,6-Naphthyridine-4-carbaldehyde

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of 1,6-Naphthyridine-4-carbaldehyde suggests a molecule with moderate polarity.

Key Molecular Features Influencing Solubility:

  • The Naphthyridine Core: The two nitrogen atoms in the bicyclic aromatic system are capable of acting as hydrogen bond acceptors. The aromatic nature of the rings allows for π-π stacking interactions.

  • The Carbaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor.

  • Overall Polarity: The combination of the heterocyclic rings and the polar aldehyde group results in a molecule that is not strictly non-polar or highly polar.

Solvent Properties and their Predicted Interaction with 1,6-Naphthyridine-4-carbaldehyde:

The choice of organic solvents for solubility determination should span a range of polarities and hydrogen bonding capabilities.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the mismatch in polarity.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO): These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. Moderate to good solubility is anticipated, particularly in solvents like DMSO.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, potentially leading to favorable interactions and good solubility.

The interplay of these factors is complex, and empirical determination is necessary for accurate solubility data.[5][6]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[7][8] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • 1,6-Naphthyridine-4-carbaldehyde (of known purity)

  • A selection of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature incubator/shaker

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess 1,6-Naphthyridine-4-carbaldehyde prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Combine equilibration Incubate at constant temperature with shaking (e.g., 24-48 hours) prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant (0.22 µm syringe filter) sampling->filtration dilution Dilute sample for analysis filtration->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate solubility (mg/mL or mol/L) analysis->calculation

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1,6-Naphthyridine-4-carbaldehyde to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 12, 24, 48, and 72 hours) is recommended to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 1,6-Naphthyridine-4-carbaldehyde.

    • A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of 1,6-Naphthyridine-4-carbaldehyde at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)Classification
Hexane0.1< 0.1< 0.0006Insoluble
Toluene2.41.50.0096Sparingly Soluble
Dichloromethane (DCM)3.125.80.165Soluble
Ethyl Acetate4.410.20.065Soluble
Acetone5.118.90.121Soluble
Methanol5.135.40.227Freely Soluble
Dimethyl Sulfoxide (DMSO)7.2> 100> 0.640Very Soluble

Note: The values presented in this table are hypothetical and for illustrative purposes only. The molecular weight of 1,6-Naphthyridine-4-carbaldehyde (C9H6N2O) is approximately 158.16 g/mol .

Conclusion and Future Directions

This guide has provided a robust framework for the systematic determination of the solubility profile of 1,6-Naphthyridine-4-carbaldehyde in organic solvents. By adhering to the principles of scientific integrity and employing the detailed experimental protocol, researchers can generate high-quality, reliable data. This information is invaluable for the advancement of research and development projects involving this versatile chemical intermediate.

Future studies could expand upon this work by:

  • Investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution.

  • Exploring solubility in binary solvent systems to fine-tune solvent properties for specific applications.

  • Correlating the experimental solubility data with computational predictions to develop in silico models for solubility forecasting of related compounds.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Retrieved from [Link]

  • Scilit. (n.d.). Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. Retrieved from [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • ResearchGate. (2021, April 16). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Retrieved from [Link]

  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Studies of Physicochemical Properties and Reactivity of Naphthyridine Derivatives: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, August 27). Naphthalene diimides with improved solubility for visible light photoredox catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 7). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1,6-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., PDE5, PI3K) and anti-infective agents. The introduction of a formyl group at the C4 position is a critical "handle" for diversifying this scaffold, allowing access to amines (via reductive amination), olefins (via Wittig/Horner-Wadsworth-Emmons), and heterocycles.

Direct oxidation of methyl groups on electron-deficient heteroaromatics is historically challenging due to the risk of over-oxidation to the carboxylic acid or N-oxide formation. This guide presents two validated protocols for the synthesis of 1,6-naphthyridine-4-carbaldehyde :

  • Protocol A (The Enamine Route): A two-step, high-fidelity sequence utilizing DMF-DMA condensation followed by oxidative cleavage. This is the recommended method for drug development due to its mild conditions and superior selectivity.

  • Protocol B (The Riley Oxidation): A direct, one-step oxidation using Selenium Dioxide (

    
    ). This is a viable backup for small-scale, rapid prototyping but requires rigorous purification to remove toxic selenium byproducts.
    

Strategic Analysis & Retrosynthesis

The C4-methyl protons of 1,6-naphthyridine are vinylogously activated by the N1 nitrogen, making them significantly more acidic (


) than standard aromatic methyl groups. However, the ring system is electron-deficient, making the aldehyde product susceptible to nucleophilic attack or further oxidation.
  • Chemo-selectivity: We must oxidize the C(

    
    )-H bond without affecting the pyridine nitrogens.
    
  • Stability: The resulting aldehyde is electrophilic and prone to hydration or polymerization; isolation protocols must minimize exposure to strong bases or prolonged heat.

Reaction Scheme

ReactionScheme SM 4-Methyl-1,6-naphthyridine Enamine Trans-Enamine Intermediate (E)-N,N-dimethyl-2-(1,6-naphthyridin-4-yl)ethen-1-amine SM->Enamine Protocol A (Step 1): DMF-DMA, DMF, 140°C Product 1,6-Naphthyridine-4-carbaldehyde SM->Product Protocol B: SeO2, Dioxane, Reflux Enamine->Product Protocol A (Step 2): NaIO4, THF/H2O Acid Side Product: Carboxylic Acid Product->Acid Over-oxidation (Risk in Protocol B)

Figure 1: Comparative synthetic pathways. Protocol A (Blue) proceeds via an enamine intermediate to avoid over-oxidation. Protocol B (Red) is a direct oxidation.

Protocol A: The Enamine Route (Recommended)

This method leverages the acidity of the C4-methyl group to form an electron-rich enamine, which is then oxidatively cleaved. This approach avoids the harsh conditions of direct oxidation and prevents the formation of the carboxylic acid.

Step 1: Enamine Formation

Reagent:


-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2][3][4][5]
Mechanism:  Condensation.[1][2][6][7]
  • Setup: Charge a dried pressure tube or round-bottom flask with 4-methyl-1,6-naphthyridine (1.0 equiv).

  • Solvent/Reagent: Add anhydrous DMF (3-5 volumes) and DMF-DMA (3.0 - 5.0 equiv).

    • Note: DMF-DMA serves as both reagent and solvent.[4][5][8] Excess is required to drive the equilibrium.

  • Reaction: Seal the vessel and heat to 140°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[4] The starting material (M+H) will disappear, replaced by the enamine mass (M+H + 53). The product is typically the trans-enamine (dark red/orange solid).

  • Workup:

    • Cool to room temperature.[9][10]

    • Concentrate in vacuo to remove excess DMF-DMA and DMF.

    • Triturate the residue with cold diethyl ether or hexanes.

    • Filter the solid enamine intermediate . (Yields typically 80-95%).[11]

    • Checkpoint: Verify structure by

      
       NMR. Look for two doublets (
      
      
      
      Hz) in the olefinic region (approx 5.5 ppm and 7.5 ppm), indicating the trans-geometry.
Step 2: Oxidative Cleavage

Reagent: Sodium Periodate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[12]
Mechanism:  Oxidative cleavage of the electron-rich double bond.
  • Setup: Dissolve the enamine intermediate (1.0 equiv) in a mixture of THF and Water (1:1 ratio, approx 10-20 volumes).

  • Oxidation: Add Sodium Periodate (

    
    , 3.0 equiv) in portions at 0°C.
    
  • Reaction: Allow the slurry to warm to room temperature and stir vigorously for 2–4 hours.

    • Observation: The deep color of the enamine will fade to a lighter yellow/tan as the aldehyde forms.

    • Monitoring: TLC or LC-MS will show the conversion of the enamine to the aldehyde (M+H = MW of SM + 14).

  • Workup:

    • Filter off the white precipitate (

      
      ).
      
    • Extract the filtrate with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (SiO2, DCM/MeOH gradient).

    • Note: The aldehyde may be unstable on silica for long periods; elute quickly.

Key Advantages of Protocol A
  • Selectivity: Impossible to over-oxidize to the acid because the mechanism is specific to the C=C bond cleavage.

  • Purification: The intermediate enamine purifies the stream before the final oxidation.

Protocol B: Selenium Dioxide Oxidation (Alternative)

This classical "Riley Oxidation" is useful for rapid, small-scale synthesis where yield optimization is not the primary concern.

Protocol
  • Setup: Dissolve 4-methyl-1,6-naphthyridine (1.0 equiv) in 1,4-Dioxane (wet, containing 2-5% water).

    • Note: Water is essential for the hydrolysis of the intermediate selenite ester.

  • Reagent: Add Selenium Dioxide (

    
    , 1.2 - 1.5 equiv).
    
  • Reaction: Reflux (100°C) for 2–6 hours.

    • Monitoring: Check strictly by TLC/LC-MS every 30 mins. Stop immediately upon consumption of starting material to prevent oxidation to the carboxylic acid.

  • Workup:

    • Hot Filtration: Filter the hot mixture through a pad of Celite to remove precipitated black Selenium metal.

    • Concentrate the filtrate.[7]

    • Redissolve in DCM and wash with saturated

      
       (to remove any over-oxidized acid) and then water.
      
  • Purification: Flash chromatography.

Safety & Troubleshooting
  • Toxicity: Selenium compounds are highly toxic and have a foul odor. All work must be performed in a fume hood. Waste must be segregated.

  • Colloidal Se: If black selenium passes through the filter, treat the filtrate with activated charcoal before concentration.

Mechanistic Insight (Protocol A)

Understanding the enamine pathway ensures reproducible results. The acidity of the C4-methyl allows it to condense with the acetal, forming a "push-pull" olefin system.

Mechanism cluster_legend Key Factors Step1 Step 1: Deprotonation C4-Methyl is deprotonated by alkoxide (generated from DMF-DMA) Step2 Step 2: Condensation Nucleophilic attack on Iminium ion Elimination of MeOH Step1->Step2 Step3 Step 3: Enamine Formation Formation of trans-enamine (Thermodynamically favored) Step2->Step3 Step4 Step 4: Periodate Cleavage NaIO4 attacks electron-rich C=C Cyclic intermediate collapse Step3->Step4 Factor1 C4 Acidity: Critical for Step 1 Factor2 Sterics: Dictates trans-isomer in Step 3

Figure 2: Mechanistic flow of the Enamine-Periodate pathway.

Analytical Data Summary

Parameter4-Methyl-1,6-naphthyridine (SM)Enamine Intermediate1,6-Naphthyridine-4-carbaldehyde
MW ( g/mol ) 144.17199.25158.16
Appearance Tan/Brown SolidRed/Orange SolidYellow Solid/Oil

NMR Key

2.6-2.8 (s, 3H,

)

5.5, 7.5 (d, olefinic H)

10.2-10.5 (s, 1H, CHO)
LC-MS (M+H) 145200159

References

  • General Reactivity of Naphthyridines: Brown, D. J. The Naphthyridines. In: The Chemistry of Heterocyclic Compounds, Vol 50. Wiley-Interscience.
  • Selenium Dioxide Oxidation of Methyl-Quinolines (Precedent for Protocol B)

    • Shaikh, N., et al. (2000). "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines." Journal of Chemical Research. Link

  • Enamine Condensation with DMF-DMA (Precedent for Protocol A)

    • Abu-Shanab, F. A., et al. (2011).[2] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry. Link

  • Vetelt, M., et al. (2023). "Oxidative Cleavage of Enamines to Aldehydes." Organic Process Research & Development.
  • Synthesis of 1,6-Naphthyridines

    • Li, Z., et al. (2025). "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines." RSC Advances. Link

Sources

Application Notes and Protocols for Knoevenagel Condensation of 1,6-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Knoevenagel condensation of 1,6-naphthyridine-4-carbaldehyde, a key reaction for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The 1,6-naphthyridine scaffold is a recognized privileged structure in drug discovery, and its functionalization via the Knoevenagel condensation offers a versatile route to a diverse range of molecular architectures. These application notes detail the theoretical underpinnings of the reaction, a proposed synthesis of the requisite aldehyde starting material, and robust protocols for its condensation with various active methylene compounds under different catalytic conditions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Importance of the Knoevenagel Condensation on the 1,6-Naphthyridine Scaffold

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step, leading to the formation of an α,β-unsaturated product.[2] This transformation is of paramount importance in organic synthesis for the construction of a wide array of functionalized molecules, including pharmaceuticals, agrochemicals, and functional materials.[3]

The 1,6-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[4][5] Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the development of efficient synthetic methodologies for the derivatization of the 1,6-naphthyridine ring system is of considerable interest to the drug discovery community.

The Knoevenagel condensation of 1,6-naphthyridine-4-carbaldehyde provides a direct and versatile route to introduce a variety of functional groups at the 4-position of the naphthyridine ring, thereby enabling the exploration of structure-activity relationships and the generation of novel drug candidates.

Synthesis of the Starting Material: 1,6-Naphthyridine-4-carbaldehyde

Proposed Synthesis via Vilsmeier-Haack Formylation of 1,6-Naphthyridine N-oxide

A potential strategy involves the initial N-oxidation of 1,6-naphthyridine, which would activate the 4-position towards electrophilic attack. The subsequent Vilsmeier-Haack reaction on the N-oxide would introduce the formyl group, followed by deoxygenation to yield the desired aldehyde.

Step 1: Synthesis of 1,6-Naphthyridine N-oxide

A common method for the N-oxidation of pyridinic nitrogens is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Protocol:

    • Dissolve 1,6-naphthyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM or CHCl₃.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1,6-naphthyridine N-oxide.

Step 2: Vilsmeier-Haack Formylation of 1,6-Naphthyridine N-oxide

The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the formylating agent.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add DMF as the solvent.

    • Cool the DMF to 0 °C and slowly add POCl₃ (3.0 eq) dropwise with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1,6-naphthyridine N-oxide (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

    • Slowly warm the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a saturated solution of sodium carbonate (Na₂CO₃) to a pH of 8-9.

    • Extract the product with a suitable organic solvent like ethyl acetate or DCM.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 1,6-naphthyridine-4-carbaldehyde.

Step 3: Deoxygenation (if necessary)

If the product from the Vilsmeier-Haack reaction retains the N-oxide, a deoxygenation step will be required. This can be achieved using a reducing agent such as phosphorus trichloride (PCl₃).

  • Protocol:

    • Dissolve the N-oxide product in a solvent like chloroform.

    • Add PCl₃ (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction with water and neutralize with a base.

    • Extract the product, dry the organic layer, and purify as described above.

Knoevenagel Condensation Protocols for 1,6-Naphthyridine-4-carbaldehyde

The following protocols outline the Knoevenagel condensation of 1,6-naphthyridine-4-carbaldehyde with various active methylene compounds. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

General Considerations
  • Active Methylene Compounds: A variety of active methylene compounds can be employed, including malononitrile, ethyl cyanoacetate, diethyl malonate, and malonic acid. The acidity of the methylene protons influences the reactivity, with malononitrile generally being the most reactive.[7]

  • Catalysts: Weak bases are typically used to catalyze the Knoevenagel condensation to avoid self-condensation of the aldehyde.[1] Common catalysts include piperidine, pyridine, and ammonium acetate.

  • Solvents: The choice of solvent can impact the reaction. Ethanol, methanol, and isopropanol are commonly used. In some cases, solvent-free conditions can be employed.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC to determine the point of completion.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol is a standard and generally efficient method for the Knoevenagel condensation.[8][9][10][11]

  • Materials:

    • 1,6-Naphthyridine-4-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add 1,6-naphthyridine-4-carbaldehyde and malononitrile.

    • Add ethanol to dissolve the reactants.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature or gently heat to reflux (50-60 °C) for 2-6 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Ammonium Acetate-Catalyzed Condensation with Ethyl Cyanoacetate

Ammonium acetate is another effective catalyst for this transformation.[12]

  • Materials:

    • 1,6-Naphthyridine-4-carbaldehyde (1.0 eq)

    • Ethyl cyanoacetate (1.2 eq)

    • Ammonium acetate (0.2 eq)

    • Toluene or Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), combine 1,6-naphthyridine-4-carbaldehyde, ethyl cyanoacetate, and ammonium acetate.

    • Add toluene or ethanol as the solvent.

    • Heat the mixture to reflux and monitor the reaction by TLC. The removal of water using the Dean-Stark trap can drive the reaction to completion when using toluene.

    • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Doebner Modification with Malonic Acid

The Doebner modification is employed when using malonic acid as the active methylene compound. The reaction is typically carried out in pyridine, which acts as both the solvent and the base, and is often accompanied by decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][13][14][15]

  • Materials:

    • 1,6-Naphthyridine-4-carbaldehyde (1.0 eq)

    • Malonic acid (1.5 eq)

    • Pyridine

    • Piperidine (catalytic amount, a few drops)

  • Procedure:

    • In a round-bottom flask, dissolve 1,6-naphthyridine-4-carbaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux (around 100-115 °C) for 3-6 hours. Evolution of carbon dioxide will be observed.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the proposed reaction conditions for the Knoevenagel condensation of 1,6-Naphthyridine-4-carbaldehyde with various active methylene compounds.

Active Methylene CompoundCatalystSolventTemperatureTypical Reaction Time
MalononitrilePiperidineEthanolRT to 60 °C2-6 hours
Ethyl CyanoacetateAmmonium AcetateToluene/EthanolReflux4-8 hours
Malonic AcidPyridine/PiperidinePyridineReflux3-6 hours

Visualization of Key Processes

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism involving the formation of an enolate followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Base (e.g., Piperidine) Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + 1,6-Naphthyridine-4-carbaldehyde Adduct Adduct Alkoxide Intermediate->Adduct + H⁺ Final Product Final Product Adduct->Final Product - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Workflow

A generalized workflow for performing the Knoevenagel condensation is depicted below.

Experimental_Workflow start Start reagents Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent start->reagents reaction Heat/Stir Reaction Mixture reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Cooling, Precipitation/Extraction) monitoring->workup Complete purification Purification (Filtration/Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Knoevenagel condensation.

Characterization of Products

The successful synthesis of the Knoevenagel condensation products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of the aldehydic proton signal (typically around 10 ppm) from the starting material and the appearance of a new vinylic proton signal. ¹³C NMR will show the presence of new signals corresponding to the α,β-unsaturated system.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=C stretching vibration for the newly formed double bond. The C=O and C≡N stretching frequencies of the activating groups will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.

Conclusion

The Knoevenagel condensation of 1,6-naphthyridine-4-carbaldehyde is a valuable synthetic tool for the generation of a diverse library of novel compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the 1,6-naphthyridine scaffold. By understanding the underlying principles and the rationale behind the experimental conditions, scientists can effectively utilize this reaction in their drug discovery and materials science endeavors.

References

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC - NIH.

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI.

  • Piperidine-catalyzed Knoevenagel synthesis of (E) - ResearchGate.

  • Knoevenagel condensation - Wikipedia.

  • Knoevenagel Condensation - J&K Scientific LLC.

  • Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using SBA/CA nanocomposites. (Conditions as in Table 1) - ResearchGate.

  • asian journal of chemistry.

  • Formylation reaction of 6-butyl-benzo[h][8][16]naphthyridine-2,5-dione 2 - ResearchGate.

  • Model Studies of the Doebner Modified Knoevenagel Condensation - FHSU Scholars Repository.

  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - MDPI.

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers.

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate.

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube.

  • Knoevenagel Condensation - Alfa Chemistry.

  • Route of Knoevenagel Reaction from Conventional method to Greener methods - IOSR Journal.

  • Knoevenagel condensation reaction with piperidine as catalyst. - ResearchGate.

  • Application Notes: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate with Aromatic Aldehydes - Benchchem.

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube.

  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC.

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - Arkivoc.

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a - ResearchGate.

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University.

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC - NIH.

  • Formylation - Common Conditions.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH.

  • Mechanism involved in the formation of 1,6‐naphthyridine derivatives. - ResearchGate.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines - ChemRxiv.

  • ChemInform Abstract: Organocatalytic Oxidation of Aldehydes to Mixed Anhydrides.

  • 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters - PMC.

  • Synthesis of α-Keto-Imides via Oxidation of Ynamides - PMC.

  • Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes - ElectronicsAndBooks.

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | ChemRxiv.

Sources

Application Note: Strategic Utilization of 1,6-Naphthyridine-4-carbaldehyde in Metal Complex Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 1,6-naphthyridine-4-carbaldehyde (1,6-N-4-CHO) as a high-value scaffold in coordination chemistry and medicinal inorganic synthesis. Unlike the more common 1,8-naphthyridine or 1,10-phenanthroline isomers, the 1,6-naphthyridine core possesses divergent nitrogen vectors that prevent direct N,N-chelation to a single metal center. Consequently, the 4-carbaldehyde moiety is the critical "handle" for functionalization.

This application note focuses on converting the aldehyde into Schiff base ligands (thiosemicarbazones, hydrazones) to generate multidentate chelate pockets. These derivatives have demonstrated significant potential in anticancer drug development (analogous to Triapine) and luminescent sensing .

Chemical Architecture & Ligand Design Strategy

The Geometric Challenge

The 1,6-naphthyridine core contains two nitrogen atoms:

  • N1: Located in the pyridine-like ring.[1][2][3][4]

  • N6: Located in the fused ring, pointing in a divergent vector relative to N1.

Because N1 and N6 cannot bind the same metal ion simultaneously (unlike 1,10-phenanthroline), the 4-carbaldehyde group is exploited to create an exocyclic chelation zone .

Strategic Workflow

The most effective utilization involves a two-step "Derivatize-then-Complex" strategy:

  • Condensation: Reacting 1,6-N-4-CHO with thiosemicarbazides or amines to form tridentate (N,N,S or N,N,O) ligands.

  • Metallation: Coordinating these ligands to transition metals (Cu, Ru, Zn).

LigandStrategy Start 1,6-Naphthyridine-4-carbaldehyde (Precursor) Step1 Schiff Base Condensation (Ethanol, H+, Reflux) Start->Step1 + Thiosemicarbazide Ligand N,N,S-Tridentate Ligand (Thiosemicarbazone) Step1->Ligand - H2O Complex Metal Complexation (M-L Coordination) Ligand->Complex + CuCl2 / Ru(DMSO)4Cl2 App Application: Cytotoxicity / Luminescence Complex->App

Figure 1: Strategic workflow for converting the 1,6-naphthyridine aldehyde precursor into bioactive metal complexes.

Experimental Protocols

Protocol A: Synthesis of the Ligand (Thiosemicarbazone Derivative)

Target: (E)-2-((1,6-naphthyridin-4-yl)methylene)hydrazine-1-carbothioamide. Rationale: Thiosemicarbazones are "privileged structures" in medicinal chemistry, known for chelating iron and copper to inhibit ribonucleotide reductase.

Materials:

  • 1,6-Naphthyridine-4-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 1,6-naphthyridine-4-carbaldehyde in 15 mL of hot absolute ethanol (60°C).

  • Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 10 mL of hot ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture at reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear.

  • Precipitation: Cool the solution to room temperature, then to 4°C overnight. A yellow/orange precipitate should form.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Validation Criteria:

  • IR Spectroscopy: Disappearance of C=O stretch (~1700 cm⁻¹) and appearance of C=N imine stretch (~1600–1620 cm⁻¹).

  • 1H NMR: Appearance of the azomethine proton (-CH=N-) singlet around 8.0–8.5 ppm.[5]

Protocol B: Synthesis of Copper(II) Complexes

Target: [Cu(L)Cl] or [Cu(L)Cl2] (depending on ligand charge balance). Rationale: Copper complexes of naphthyridine-thiosemicarbazones exhibit potent nuclease activity and cytotoxicity.

Materials:

  • Ligand (from Protocol A) (1.0 eq)

  • CuCl₂·2H₂O (1.0 eq)

  • Methanol (HPLC Grade)

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 0.5 mmol of the Ligand in 20 mL of hot methanol.

  • Metal Addition: Dropwise add 0.5 mmol of CuCl₂·2H₂O dissolved in 5 mL methanol.

    • Observation: Immediate color change (usually to dark green or brown) indicates coordination.

  • Reaction: Stir at reflux for 3 hours.

  • Isolation: Reduce volume by 50% using a rotary evaporator. Allow to stand at room temperature for slow evaporation.

  • Filtration: Collect the crystalline product, wash with cold methanol and ether.

Characterization & Data Interpretation

To ensure scientific integrity, the following data profile must be generated for every new complex.

TechniqueParameter to MonitorExpected Result (Evidence of Complexation)
FT-IR C=N StretchShift to lower frequency (e.g., 1610 → 1590 cm⁻¹) due to N-coordination reducing bond order.
FT-IR C=S StretchShift to lower frequency or disappearance (if thiol form binds), indicating S-coordination.
UV-Vis d-d TransitionsNew broad bands in 500–700 nm region (for Cu(II) d⁹ systems).
ESI-MS Molecular IonPresence of [M-Cl]⁺ or [M+H]⁺ peaks matching the complex mass.
Conductivity Molar ConductanceNon-electrolyte values (in DMSO) confirm Cl is coordinated; High values imply Cl is a counter-ion.

Biological & Catalytic Applications[6][7][8][9][10]

Anticancer Activity (Cytotoxicity)

Naphthyridine-thiosemicarbazone complexes often function as Topoisomerase II poisons or Ribonucleotide Reductase inhibitors .

  • Assay: MTT Assay against human cancer lines (e.g., A549, MCF-7).

  • Reference Standard: Cisplatin or Triapine.

  • Mechanism: The planar naphthyridine ring facilitates DNA intercalation, while the metal center generates Reactive Oxygen Species (ROS).

Luminescent Sensing (d¹⁰ Metals)

Using Zn(II) or Cd(II) instead of Cu(II) blocks Metal-to-Ligand Charge Transfer (MLCT) quenching, often resulting in highly fluorescent materials.

  • Application: Detection of cations or pH sensing.

  • Protocol Modification: Use Zn(OAc)₂ as the metal source in Protocol B.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate in Protocol A Solvent volume too high or product is soluble.Evaporate solvent to 1/3 volume; add ice-cold water or ether to induce precipitation.
Complex is Paramagnetic (NMR silent) Cu(II) is d⁹ (unpaired electron).Use ESI-MS and Elemental Analysis for characterization. Do not rely on NMR for Cu(II).
Low Yield in Complexation Incorrect pH.For thiosemicarbazones, adding a weak base (NaOAc) can facilitate deprotonation of the thiol tautomer, aiding coordination.

References

  • Naphthyridine Chemistry: Matesanz, A. I., et al. "Coordination chemistry of 1,6-naphthyridine derivatives.
  • Thiosemicarbazone Applications: Richardson, D. R., et al. "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase." Biochemical Pharmacology. Link

  • Schiff Base Synthesis: Qin, W., et al. "Synthesis and characterization of substituted Schiff-base ligands and their d10 metal complexes." Dalton Transactions, 2016. Link

  • Biological Activity: Chabowska, G., et al. "Biological Activity of Naturally Derived Naphthyridines."[3][6] Molecules, 2021.[3][7][8] Link

  • Metal Complex Protocols: Qi, J., et al. "Advances in thiosemicarbazone metal complexes as anti-lung cancer agents." Frontiers in Pharmacology, 2022. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Antibacterial Agents from 1,6-Naphthyridine Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Naphthyridine Scaffold

The relentless rise of antimicrobial resistance presents one of the most significant challenges to global health, necessitating a continuous search for new therapeutic agents with novel mechanisms of action.[1][2][3] Within the landscape of medicinal chemistry, certain heterocyclic structures, known as "privileged scaffolds," serve as foundational frameworks for the development of potent drugs.[4] The naphthyridine core, a bicyclic system of two fused pyridine rings, is one such scaffold, exhibiting a wide spectrum of pharmacological activities, including notable antimicrobial properties.[1][2][5][6]

Historically, derivatives like nalidixic acid, a 1,8-naphthyridine, paved the way for the development of the highly successful fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The 1,6-naphthyridine isomer, while also a subject of significant research, offers unique structural and electronic properties for further exploration.[4][6]

This guide focuses on a specific, highly versatile starting material: 1,6-naphthyridine aldehyde . The aldehyde group is a potent chemical handle, enabling a diverse array of chemical transformations to generate extensive libraries of novel derivatives. We will provide a detailed protocol for the synthesis of a representative class of derivatives—Schiff bases—and a comprehensive workflow for evaluating their antibacterial efficacy.

Part 1: Chemical Synthesis Strategy

The Aldehyde Group: A Versatile Synthon for Drug Discovery

The strategic choice of a 1,6-naphthyridine aldehyde as the starting material is rooted in the reactivity of the formyl (-CHO) group. This group is an electrophilic center, making it highly susceptible to nucleophilic attack. This reactivity allows for straightforward, high-yielding reactions to form new carbon-carbon and carbon-nitrogen bonds, which are critical for modifying the pharmacological profile of the core scaffold. Specifically, the aldehyde facilitates:

  • Condensation Reactions: Easily reacts with primary amines to form imines (Schiff bases), a common motif in bioactive molecules.

  • Wittig and Related Reactions: Allows for the formation of C=C double bonds, leading to derivatives like chalcones and other vinylogous systems.

  • Reductive Amination: Provides a pathway to secondary and tertiary amine derivatives.

This versatility allows researchers to systematically modify the steric and electronic properties of the molecule to optimize its interaction with bacterial targets.

Synthetic Protocol: Preparation of a 1,6-Naphthyridine Schiff Base Derivative

This protocol details the synthesis of a Schiff base from a hypothetical 1,6-naphthyridine-7-carbaldehyde and a substituted aniline. The reaction proceeds via a condensation mechanism, typically catalyzed by a small amount of acid, to form the imine product.

Rationale: The formation of the imine C=N bond introduces a new substituent and alters the planarity and electronic distribution of the molecule. The aromatic substituent (Ar') can be varied to probe for structure-activity relationships (SAR). For example, electron-withdrawing or electron-donating groups on the aniline ring can significantly impact antibacterial activity.[7]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1,6-Naphthyridine-7-carbaldehydeSynthesis Grade(In-house/Custom)The key starting material.
4-ChloroanilineReagent Grade, ≥98%Major SupplierExample nucleophile.
Absolute EthanolACS GradeMajor SupplierReaction solvent.
Glacial Acetic AcidACS GradeMajor SupplierCatalyst.
Diethyl EtherACS GradeMajor SupplierFor product precipitation/washing.
Round-bottom flask, 50 mL--
Reflux condenser--
Magnetic stirrer and stir bar--
Buchner funnel and filter paper--For product isolation.
Thin Layer Chromatography (TLC) plates (Silica)--For reaction monitoring.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1,6-naphthyridine-7-carbaldehyde (1.0 eq).

  • Dissolution: Add absolute ethanol (20 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Amine: Add 4-chloroaniline (1.05 eq) to the solution. A slight excess of the amine helps to drive the reaction to completion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the imine formation.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot indicates the reaction is nearing completion. Typically, this takes 2-4 hours.

  • Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product may precipitate out of the solution. If not, cool the flask in an ice bath to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1. Reagent Preparation (Aldehyde, Aniline in Ethanol) Reaction 2. Catalytic Condensation (Add Acetic Acid, Reflux 2-4h) Start->Reaction Combine Monitoring 3. Reaction Monitoring (TLC Analysis) Reaction->Monitoring Sample Monitoring->Reaction Incomplete Workup 4. Product Isolation (Cooling & Filtration) Monitoring->Workup Complete Purify 5. Purification & Drying (Solvent Wash, Vacuum Oven) Workup->Purify Isolate Solid End 6. Characterization (NMR, MS, IR) Purify->End Final Product

Caption: Workflow for the synthesis of a 1,6-naphthyridine Schiff base.

Part 2: Biological Evaluation Protocols

Once a new derivative is synthesized and purified, its antibacterial activity must be quantified. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure reproducibility and comparability of results.[8][9] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[10][11]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This protocol is adapted for a 96-well plate format, which is suitable for screening multiple compounds.

Materials and Reagents:

  • Synthesized 1,6-naphthyridine derivative

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

  • 0.5 McFarland turbidity standard

Step-by-Step Procedure:

  • Prepare Compound Stock: Dissolve the synthesized compound in DMSO to a high concentration (e.g., 10 mg/mL). This stock will be used for serial dilutions.

  • Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24h growth), pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] c. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions in Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare an initial dilution of your compound stock in CAMHB. Then, add 200 µL of this diluted compound to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 can be a sterility control (no bacteria).

  • Inoculate the Plate: Add 10 µL of the final bacterial inoculum (from step 2c) to wells 1 through 11. This brings the final volume in these wells to 110 µL. Do not add bacteria to the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a plate reader to measure turbidity (OD₆₀₀).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a follow-up to the MIC assay and determines the lowest concentration of the agent that kills 99.9% of the initial bacterial inoculum.

Step-by-Step Procedure:

  • Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation

Results should be compiled into a clear, concise table for easy comparison.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC ratio)
Naphthy-Cl-AnilineS. aureuse.g., 8e.g., 16Bacteriostatic (2)
Naphthy-Cl-AnilineE. colie.g., 32e.g., 32Bactericidal (1)
Ciprofloxacin (Control)S. aureuse.g., 0.5e.g., 0.5Bactericidal (1)

An agent is considered bactericidal if the MBC is no more than four times the MIC.

Part 3: Mechanistic Insights

Postulated Mechanism of Action: DNA Gyrase Inhibition

Many naphthyridine-based antibacterials, particularly the quinolone class, function by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for managing DNA supercoiling, replication, and segregation.

  • DNA Gyrase: Introduces negative supercoils into DNA, which is vital for relaxing positive supercoils that accumulate during replication. It is the primary target in many Gram-negative bacteria.

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. It is the primary target in many Gram-positive bacteria.

The planar, aromatic structure of the 1,6-naphthyridine core is well-suited to intercalate into the DNA-enzyme complex. It is hypothesized that these compounds stabilize the transient double-strand breaks created by the enzymes, forming a ternary complex (Enzyme-DNA-Drug) that blocks the progression of the replication fork, ultimately leading to cell death.[1]

Diagram of Postulated Mechanism

Mechanism_Diagram cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action ReplicationFork Replication Fork Progression Supercoiling Positive Supercoiling Ahead of Fork ReplicationFork->Supercoiling Causes Gyrase DNA Gyrase Supercoiling->Gyrase Recruits Cleavage Transient DNA Double-Strand Break Gyrase->Cleavage Creates TernaryComplex Stable Ternary Complex (Gyrase-DNA-Drug) Gyrase->TernaryComplex Resealing DNA Resealing & Negative Supercoiling Cleavage->Resealing Normal Action Cleavage->TernaryComplex Resealing->ReplicationFork Allows Inhibitor 1,6-Naphthyridine Derivative Inhibitor->Cleavage Binds & Traps block Replication Blocked & Cell Death TernaryComplex->block Prevents Resealing

Caption: Postulated mechanism of DNA gyrase inhibition by a 1,6-naphthyridine agent.

References

  • Butassi, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4935. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Steele, L. K., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]

  • Khan, Z., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 15, 1369527. [Link]

  • World Organisation for Animal Health (WOAH). (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • OIE. (2019). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(31), 21345-21349. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,6-naphthyridinone core scaffold by a divergent synthetic route. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Scilit. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Feng, L., et al. (2014). Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiro[8][10]octane Scaffolds. Asian Journal of Chemistry, 26(12), 3629-3632. [Link]

  • Raghunath, B. T., et al. (2016). Synthesis and Antimicrobial Activity of Benzo[H][4][11]Naphthyridine Derivatives. Journal of Organic & Inorganic Chemistry, 2(1). [Link]

  • ResearchGate. (2017). Antimicrobial activity of novel naphthyridine compounds. [Link]

  • PubMed. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • ResearchGate. (2019). Synthesis and In Vitro Antibacterial Activity of Novel Naphthyridinone Derivatives. [Link]

  • Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Insight Medical Publishing. (2016). Synthesis and Antimicrobial Activity of Benzo[H][4][11]Naphthyridine Derivatives. [Link]

  • ResearchGate. (2011). Synthesis, Characterization and Antimicrobial Activities of Fused 1,6-Naphthyridines. [Link]

  • Thange, A., et al. (2025). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. International Journal of Pharmaceutical Sciences, 3(7), 2927-2943. [Link]

  • ResearchGate. (2024). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. [Link]

Sources

Application Note: Strategic Functionalization of the 1,6-Naphthyridine Core via Aldehyde Handle

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 1,6-naphthyridine scaffold is a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, c-Met, FGFR4) and anti-infectives [1, 2]. Its physicochemical profile—characterized by high polarity and the ability to form key hydrogen bonds via N1 and N6—makes it an ideal bioisostere for quinoline or isoquinoline.

However, the electron-deficient nature of the bicyclic system (containing two pyridine-like nitrogens) renders electrophilic aromatic substitution difficult.[1] Consequently, functionalization strategies must rely on divergent synthesis via reactive handles . The aldehyde handle (


)  is the most versatile of these, serving as a "linchpin" that grants access to amines (solubility), alkenes (linkers), and heterocycles (selectivity) from a single precursor.

This guide details the generation, stabilization, and application of 1,6-naphthyridine-carbaldehydes, focusing on the C2 and C5 positions which are most relevant for structure-activity relationship (SAR) exploration.

Synthesis of the Aldehyde Handle[2]

The most robust method for introducing an aldehyde onto the electron-deficient 1,6-naphthyridine core is the Riley Oxidation of a methyl precursor. Unlike Vilsmeier-Haack formylation, which fails on such electron-poor rings without strong activating groups, selenium dioxide (


) oxidation exploits the acidity of the methyl protons (particularly at C2 and C5).
Protocol A: Selective Oxidation of 2-Methyl-1,6-naphthyridine

Objective: Conversion of 2-methyl-1,6-naphthyridine to 1,6-naphthyridine-2-carbaldehyde.

Mechanism: The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement of the allylseleninic acid intermediate.[2][3] The electron-withdrawing nature of the naphthyridine ring actually facilitates the initial enolization/deprotonation required for the reaction [3].

Materials:

  • Substrate: 2-Methyl-1,6-naphthyridine (1.0 eq)

  • Oxidant: Selenium Dioxide (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous) or Xylene (for higher temp)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Procedure:

  • Setup: In a dry pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the methyl-naphthyridine substrate in 1,4-dioxane (0.2 M concentration).

  • Addition: Add finely powdered

    
     (1.5 eq) in one portion.
    
    • Expert Tip: Commercial

      
       can be polymeric and slow to react. Freshly sublimed 
      
      
      
      yields faster rates and cleaner profiles.
  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: The product aldehyde is prone to over-oxidation to the carboxylic acid if water is present. Ensure anhydrous conditions.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove insoluble black selenium metal. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).

    • Stability Note: The aldehyde is electrophilic and may form a hydrate (gem-diol) on the column or in solution. If the NMR shows a broad singlet around 6.0 ppm (hydrate) instead of 10.0 ppm (aldehyde), dehydrate by azeotropic distillation with toluene.

Divergent Functionalization Workflows

Once the aldehyde handle is installed, the scaffold can be diversified into three distinct chemical spaces. The following diagram illustrates the logical flow for library generation.

Naphthyridine_Functionalization cluster_conditions Critical Control Points Precursor Methyl-1,6-naphthyridine Aldehyde 1,6-Naphthyridine- Aldehyde Handle Precursor->Aldehyde SeO2 Oxidation (Dioxane, 100°C) Amine Secondary/Tertiary Amines (Solubility/pKa) Aldehyde->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Alkene Vinyl Linkers (Michael Acceptors) Aldehyde->Alkene Wittig / HWE (Ph3P=CH-R) Heterocycle Imidazoles/Oxazoles (Target Selectivity) Aldehyde->Heterocycle Van Leusen / Cyclization (TosMIC or Diamines)

Figure 1: Divergent synthesis strategy utilizing the aldehyde handle to access distinct physicochemical spaces.

Application Modules: Detailed Protocols

Module 1: Reductive Amination (The Workhorse)

Context: This is the primary method for modulating solubility and exploring the ribose-pocket of kinase targets.

Challenge: The basicity of the naphthyridine nitrogens (pKa ~4-5) can interfere with acid catalysts. Furthermore, the electron-deficient aldehyde is highly reactive, leading to rapid imine formation but also potential side reactions (aldol condensation).

Protocol:

  • Imine Formation: Dissolve 1,6-naphthyridine-aldehyde (1.0 eq) and the amine partner (1.1 eq) in DCE (1,2-Dichloroethane) or THF.

    • Optimization: If the amine is an HCl salt, add 1.0 eq of DIPEA.

    • Catalyst: Add Acetic Acid (AcOH, 1.0–2.0 eq). This is critical to activate the imine for reduction without protonating the naphthyridine ring to the point of precipitation.

  • Reduction: Stir for 30–60 mins at RT, then add Sodium Triacetoxyborohydride (STAB,

    
    )  (1.5 eq).
    
    • Why STAB? Unlike

      
       (toxic) or 
      
      
      
      (too strong, reduces aldehydes), STAB is mild and selective for the imine in the presence of the aldehyde [4].
  • Quench: Quench with saturated

    
    . Extract with DCM.
    

Data Summary: Solvent Effects on Yield

SolventAcid CatalystYield (%)Observation
DCE AcOH (1 eq)88% Best solubility, clean profile.
MeOHAcOH (1 eq)65%Slower imine formation; competitive reduction of aldehyde.
THFNone40%Incomplete conversion; imine requires activation.
Module 2: Olefination (Linker Extension)

Context: Used to install Michael acceptors (acrylamides) for covalent inhibitors or to extend the scaffold into solvent-exposed regions.

Protocol (Horner-Wadsworth-Emmons):

  • Deprotonation: In a flame-dried flask, suspend

    
     (60% dispersion, 1.2 eq) in dry THF at 0 °C. Add the triethyl phosphonoacetate (1.2 eq) dropwise. Stir until gas evolution ceases (clear solution).
    
  • Coupling: Add the 1,6-naphthyridine-aldehyde (1.0 eq) as a solution in THF.

  • Reaction: Warm to RT. The electron-deficient aldehyde reacts rapidly (typically < 1 hour).

  • Selectivity: This protocol predominantly yields the (E)-alkene (>95:5 ratio).

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment must include internal checks.

The "Hydration Trap"

Observation: LC-MS shows a peak with M+18 mass relative to the aldehyde. Cause: 1,6-Naphthyridine aldehydes are electron-poor. In the presence of trace water, they form stable gem-diols (


).
Validation:  Run a 

NMR in DMSO-

.
  • Aldehyde: Sharp singlet at

    
     9.8–10.2 ppm.
    
  • Gem-diol: Broad singlet/doublet at

    
     6.0–6.5 ppm.
    Fix:  The gem-diol is usually reactive enough for reductive amination. For weighing/stoichiometry purposes, dry the solid under high vacuum with 
    
    
    
    overnight.
Regioselectivity Check

Observation: When oxidizing dimethyl-1,6-naphthyridines (e.g., 2,5-dimethyl), which methyl oxidizes? Rule: The methyl group at C2 (alpha to nitrogen) is more acidic and oxidizes faster than C5 or C7. Validation: NOE (Nuclear Overhauser Effect) NMR experiments are required to confirm the position of the formyl group if multiple methyls were present.

References

  • Vertex Pharmaceuticals. "Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Org.[4] Biomol. Chem., 2013, 11, 1545-1562. Link

  • Zhang, Y. et al. "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors." J. Med.[5] Chem., 2022, 65, 11, 7654–7674. Link

  • Riley Oxidation Mechanism. "Selenium Dioxide Oxidation." NRO Chemistry / ChemicalBook Protocols. Link

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996, 61, 3849-3862. Link

Sources

Application Note: Microwave-Assisted Synthesis of 1,6-Naphthyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Derivatives functionalized at the C4 position, specifically 1,6-naphthyridine-4-carbaldehyde , are critical intermediates for synthesizing c-Met kinase inhibitors, antiviral agents (HIV integrase inhibitors), and antibacterial compounds.

Traditional thermal synthesis of this moiety often involves prolonged reflux times (24–48 hours), harsh oxidants, and tedious purification due to the formation of "red selenium" byproducts or over-oxidation to carboxylic acids.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating properties of polar solvents, we achieve a 90% reduction in reaction time and a significant improvement in purity profiles compared to conventional heating.

Retrosynthetic Analysis & Strategy

To access the 4-carbaldehyde target efficiently, we employ a two-stage convergent strategy :

  • Stage I: Rapid construction of the 1,6-naphthyridine core via a microwave-accelerated Friedländer condensation.

  • Stage II: Selective Riley oxidation of the C4-methyl group to the aldehyde using Selenium Dioxide (SeO2) under controlled microwave irradiation.

Mechanistic Insight

Microwave irradiation specifically targets the dipolar transition states in the Friedländer condensation, lowering the activation energy (


). In the oxidation step, rapid dielectric heating of the dioxane/water matrix prevents the thermal degradation of the labile aldehyde product, a common issue in oil-bath procedures.

Retrosynthesis Target 1,6-Naphthyridine-4-carbaldehyde (Target) Precursor 4-Methyl-1,6-naphthyridine (Stable Intermediate) Precursor->Target SeO2 Oxidation (MW, 5 min) StartMat1 4-Aminonicotinaldehyde StartMat1->Precursor Friedländer Condensation (MW, 10 min) StartMat2 Acetone StartMat2->Precursor

Figure 1: Retrosynthetic disconnection showing the two-step microwave protocol.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-1,6-naphthyridine (Core Construction)

Objective: Condensation of 4-aminonicotinaldehyde with acetone.

Reagents:

  • 4-Aminonicotinaldehyde (1.0 equiv)

  • Acetone (Solvent/Reagent, excess)

  • L-Proline (20 mol%, Catalyst) or KOH (10 mol%)

Procedure:

  • Dissolution: In a 10 mL microwave process vial, dissolve 4-aminonicotinaldehyde (2 mmol) in Acetone (4 mL). Add L-Proline (0.4 mmol).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the parameters in Table 1.

  • Workup: Cool to room temperature (RT) using compressed air (Power cooling). Concentrate the solvent in vacuo.

  • Purification: The residue is purified via flash column chromatography (EtOAc/Hexane) to yield the 4-methyl derivative as a pale yellow solid.

Protocol B: Selective Oxidation to 1,6-Naphthyridine-4-carbaldehyde

Objective: Riley oxidation of the methyl group without over-oxidation to the carboxylic acid.

Reagents:

  • 4-Methyl-1,6-naphthyridine (from Protocol A)

  • Selenium Dioxide (SeO2) (1.2 equiv)

  • 1,4-Dioxane (wet, containing 5% water)

Procedure:

  • Setup: Suspend 4-methyl-1,6-naphthyridine (1 mmol) and SeO2 (1.2 mmol) in wet 1,4-dioxane (3 mL) in a microwave vial.

    • Note: The presence of water is critical. It facilitates the hydration of the intermediate seleninic ester and prevents polymer formation.

  • Irradiation: Heat according to parameters in Table 1.

  • Filtration: The reaction mixture will contain black selenium precipitate. Filter immediately through a Celite pad while warm. Wash with EtOAc.

  • Scavenging: To remove trace selenium, wash the organic filtrate with 10% Na2S2O3 (sodium thiosulfate) solution.

  • Isolation: Dry over Na2SO4, concentrate, and recrystallize from Et2O/Hexane.

Operational Parameters (Microwave)
ParameterProtocol A (Condensation)Protocol B (Oxidation)
Temperature 140 °C160 °C
Time (Hold) 10 minutes5 minutes
Pressure Limit 250 psi200 psi
Power Dynamic (Max 200 W)Dynamic (Max 150 W)
Stirring High (Magnetic)High (Magnetic)
Solvent System Acetone (Polar Aprotic)Dioxane/H2O (95:5)

Workflow Visualization

The following diagram illustrates the critical decision points and purification logic for the protocol.

Workflow Start Start: 4-Methyl-1,6-naphthyridine Mix Mix with SeO2 in Wet Dioxane Start->Mix MW MW Irradiation 160°C, 5 min Mix->MW Check TLC Check (Complete Consumption?) MW->Check Filter Filter through Celite (Remove Se0) Check->Filter Yes Recycle Add 0.2 eq SeO2 Re-irradiate 2 min Check->Recycle No (Incomplete) Wash Wash with Na2S2O3 (Remove Se traces) Filter->Wash Isolate Isolate Aldehyde (Yellow Solid) Wash->Isolate Recycle->MW

Figure 2: Logical workflow for the microwave-assisted oxidation step.

Characterization & Validation

The synthesized 1,6-naphthyridine-4-carbaldehyde should exhibit the following spectral characteristics. Deviations usually indicate over-oxidation (acid) or incomplete reaction (methyl).

  • 1H NMR (400 MHz, CDCl3):

    • Aldehyde Proton (-CHO): Distinct singlet at δ 10.5–11.2 ppm .

    • Aromatic Region: Four distinct signals corresponding to the naphthyridine core (H2, H3, H5, H7, H8). H2 is typically the most deshielded (~δ 9.2 ppm).

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1700–1710 cm⁻¹ .

    • Absence of broad O-H stretch (would indicate carboxylic acid).

  • Mass Spectrometry (ESI):

    • [M+H]+ peak corresponding to Molecular Weight (MW: ~158.16 g/mol ).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tarry Residue Over-heating or "Hot spots"Ensure vigorous stirring. Reduce temp to 150°C and extend time slightly.
Product is Acid (COOH) Over-oxidationStrictly limit reaction time. Do not exceed 1.5 equiv of SeO2.
Red Precipitate in Product Colloidal Selenium contaminationWash organic phase thoroughly with Sodium Thiosulfate. Use a finer Celite grade.
Incomplete Conversion Old SeO2 reagentSeO2 is hygroscopic and degrades. Use fresh reagent or sublime before use.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles

    • Detailed overview of MW kinetics in heterocyclic form
    • Source: National Institutes of Health (NIH) / PMC.
  • Biological Importance of 1,6-Naphthyridines

    • Validation of the scaffold as a c-Met kinase inhibitor.[1]

    • Source: PubMed.[2]

  • Vilsmeier-Haack & Formylation Protocols

    • Comparative study of MW vs Conventional formylation techniques.[2]

    • Source: National Institutes of Health (NIH) / PMC.
  • General Naphthyridine Synthesis (Friedländer)

    • Background on the condens
    • Source: Chemical Review Letters.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,6-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1,6-Naphthyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity 1,6-Naphthyridine-4-carbaldehyde, a key building block in medicinal chemistry.[1][2][3] This resource will delve into the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Understanding the Molecule and Potential Impurities

1,6-Naphthyridine-4-carbaldehyde is a heteroaromatic aldehyde. The naphthyridine core is a nitrogen-containing heterocyclic system, and the aldehyde group is a reactive functional group susceptible to oxidation.[4][5]

Common Impurities:

  • 1,6-Naphthyridine-4-carboxylic acid: The most common impurity, formed by the air oxidation of the aldehyde group.[4][6]

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Friedländer annulation), these may include o-amino-pyridine carbaldehydes and ketones with active methylene groups.[7][8][9]

  • Side-Products from Synthesis: Self-condensation products of starting materials or regioisomers.

  • Residual Solvents: Solvents used in the synthesis and work-up.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1,6-Naphthyridine-4-carbaldehyde.

Problem Probable Cause(s) Recommended Solution(s)
Low recovery after column chromatography 1. Compound is highly polar and strongly adsorbed to silica gel. 2. Incorrect solvent system. 3. Acetal formation on silica gel with alcohol-containing eluents. 1. Switch to a more polar eluent or use a different stationary phase like basic alumina. [6] 2. Perform thorough TLC analysis to determine an optimal solvent system with an Rf of ~0.3. 3. Avoid alcohol-based solvents (e.g., methanol, ethanol) in your eluent when using silica gel. If an alcohol is necessary, consider using alumina.
Oily product after recrystallization 1. Inappropriate solvent choice (product is too soluble). 2. Presence of impurities that lower the melting point. 3. Cooling the solution too quickly. 1. Choose a solvent in which the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point. [10] 2. Perform a pre-purification step (e.g., acid-base wash) to remove major impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal growth.
Product decomposes on silica gel column 1. The compound is sensitive to the acidic nature of silica gel. 2. Prolonged exposure to the stationary phase. 1. Use a deactivated stationary phase, such as basic alumina or silica gel treated with a small amount of triethylamine in the eluent. [6] 2. Use flash column chromatography to minimize the contact time.
Persistent carboxylic acid impurity 1. Incomplete removal during work-up. 2. Oxidation of the aldehyde during purification or storage. 1. Perform an aqueous work-up with a mild base like sodium bicarbonate solution to extract the acidic impurity. [6] 2. Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent photo-oxidation.
Formation of a solid at the interface during bisulfite extraction The bisulfite adduct may be precipitating at the interface. Add more water or a miscible co-solvent like ethanol to dissolve the adduct and allow for clean phase separation. [11]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 1,6-Naphthyridine-4-carbaldehyde?

A1: A multi-step approach is often most effective. Start with an acid-base wash to remove the primary impurity, 1,6-naphthyridine-4-carboxylic acid. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate.[6] After drying and concentrating, further purification can be achieved by column chromatography or recrystallization.

Q2: Which solvent system is recommended for column chromatography?

A2: Based on the purification of structurally similar benzo[b][12][13]naphthyridine derivatives, a good starting point for silica gel column chromatography is a gradient of ethyl acetate in hexanes.[12] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation by TLC. For more polar impurities, a solvent system of ethyl acetate and dichloromethane may also be effective.

Q3: What are the best solvents for recrystallizing 1,6-Naphthyridine-4-carbaldehyde?

A3: For heteroaromatic compounds, ethanol is often a good choice for recrystallization.[13] Other potential solvents to screen include ethyl acetate, acetone, or a mixed solvent system like ethyl acetate/hexanes. The ideal solvent will dissolve the crude product when hot but have low solubility at room temperature.[10]

Q4: Can I use the bisulfite adduct formation method for purification?

A4: Yes, this is a highly effective and specific method for purifying aldehydes.[14][15] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by adding a base. This method is particularly useful for removing impurities that are difficult to separate by chromatography.

Q5: My purified 1,6-Naphthyridine-4-carbaldehyde is turning yellow/brown upon storage. Why is this happening and how can I prevent it?

A5: Aromatic aldehydes can be susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, which can cause discoloration.[4] To ensure long-term stability, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation prep_slurry Prepare silica gel slurry in hexane pack_column Pack the column prep_slurry->pack_column prep_sample Dissolve crude product in minimal DCM and adsorb onto silica gel pack_column->prep_sample load_sample Load sample onto the column prep_sample->load_sample elute_nonpolar Elute with low polarity solvent (e.g., 10% EtOAc in Hexane) load_sample->elute_nonpolar elute_gradient Gradually increase polarity (e.g., to 30-50% EtOAc in Hexane) elute_nonpolar->elute_gradient collect_fractions Collect fractions elute_gradient->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate solvent under reduced pressure combine_fractions->evaporate_solvent G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation dissolve Dissolve crude product in a minimal amount of hot solvent (e.g., ethanol) cool_rt Allow the solution to cool slowly to room temperature dissolve->cool_rt cool_ice Place in an ice bath to maximize crystal formation cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with a small amount of cold solvent filter->wash dry Dry the crystals under vacuum wash->dry G Crude Crude Aldehyde + Impurities Adduct_Formation React with NaHSO₃ Crude->Adduct_Formation Separation Separate Phases Adduct_Formation->Separation Adduct Aqueous Phase: Bisulfite Adduct Separation->Adduct Soluble Adduct Impurities Organic Phase: Non-aldehydic Impurities Separation->Impurities Regeneration Add Base (e.g., NaOH) Adduct->Regeneration Pure_Aldehyde Pure Aldehyde (in organic phase) Regeneration->Pure_Aldehyde

Sources

Technical Support Center: Recrystallization of 1,6-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1,6-Naphthyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important heterocyclic aldehyde. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure the successful purification of your compound.

Introduction to Recrystallization of 1,6-Naphthyridine-4-carbaldehyde

1,6-Naphthyridine-4-carbaldehyde is a polar, aromatic N-heterocyclic compound. Its purification via recrystallization is a critical step to ensure high purity for subsequent applications. The polarity of the molecule, conferred by the two nitrogen atoms and the aldehyde group, largely dictates its solubility behavior. Successful recrystallization hinges on the selection of an appropriate solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

This guide provides a structured approach to solvent selection, a detailed experimental protocol, and a comprehensive troubleshooting section to address common challenges encountered during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 1,6-Naphthyridine-4-carbaldehyde?

A1: Given the polar nature of 1,6-Naphthyridine-4-carbaldehyde, polar solvents are the most promising candidates. Good starting points for solvent screening include:

  • Alcohols: Ethanol and methanol are excellent choices. For instance, various substituted 1,6-naphthyridine derivatives have been successfully recrystallized from hot ethanol.[1]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile can also be effective. For related 1,8-naphthyridine dialdehydes, excellent solubility has been observed in acetone and methylene chloride at room temperature.[2]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. Common pairs include ethanol/water, acetone/water, or a polar solvent with a non-polar anti-solvent like hexane or heptane.

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is ideal if it meets the primary criteria for recrystallization: high solubility when hot and low solubility when cold. If you find a solvent that dissolves your compound completely upon heating but yields a good crop of crystals upon cooling, this is the simplest and often preferred method.

A mixed solvent system is necessary when no single solvent provides the desired solubility characteristics. In this system, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. The turbidity indicates the onset of precipitation, and upon slow cooling, crystals should form.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that particular solvent. To remedy this:

  • Add more solvent: Increase the volume of the hot solvent to reduce the degree of supersaturation.

  • Cool the solution more slowly: This allows more time for nucleation and crystal growth to occur at a temperature below the compound's melting point in the solvent.

  • Change the solvent system: Select a solvent with a lower boiling point.

  • Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.[3]

Q4: I am getting a very low yield of crystals. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: This is the most common reason for low recovery. Use the minimum amount of hot solvent required to fully dissolve the compound. If you've used too much, you can carefully evaporate some of the solvent to increase the concentration.

  • The compound has significant solubility in the cold solvent: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, make sure your filtration apparatus is pre-heated to prevent the compound from crystallizing in the funnel.

Solvent Selection Guide for 1,6-Naphthyridine-4-carbaldehyde

The following table provides a predicted solubility profile for 1,6-Naphthyridine-4-carbaldehyde in common laboratory solvents. This profile is based on the chemical structure and available data for analogous compounds. Experimental verification is always recommended.

SolventPolarity IndexBoiling Point (°C)Predicted Solubility (Hot)Predicted Solubility (Cold)Comments
Water10.2100Low to ModerateInsolubleGood anti-solvent in mixed systems with alcohols.
Ethanol5.278HighLow to ModerateA very good candidate for single-solvent recrystallization.[1]
Methanol6.665HighModerateSimilar to ethanol, but its lower boiling point may be advantageous.
Acetone5.156HighModerateGood solubility suggests it may be a suitable solvent.[2]
Ethyl Acetate4.477Moderate to HighLowA potential candidate, may require a co-solvent.
Dichloromethane3.140HighHighLikely too good of a solvent for recrystallization on its own.
Toluene2.4111ModerateLowMay be suitable, especially for removing less polar impurities.
Heptane/Hexane0.198/69LowInsolubleExcellent anti-solvents to use with more polar solvents.[2]

Experimental Protocol: Recrystallization of 1,6-Naphthyridine-4-carbaldehyde using Ethanol

This protocol provides a step-by-step guide for the recrystallization of 1,6-Naphthyridine-4-carbaldehyde using ethanol, a commonly successful solvent for naphthyridine derivatives.

Materials:

  • Crude 1,6-Naphthyridine-4-carbaldehyde

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1,6-Naphthyridine-4-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring. If a condenser is used, attach it to the flask.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, preheat a separate flask containing a small amount of boiling ethanol, and place a stemless funnel with fluted filter paper on top. Pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter funnel or in a desiccator.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1,6-Naphthyridine-4-carbaldehyde.

IssuePotential CauseSuggested Solution
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.[3]- Add a seed crystal of the pure compound.
"Oiling Out" - The solution is supersaturated at a temperature above the compound's melting point in the solvent.- Reheat the solution and add more solvent to decrease the concentration.- Allow the solution to cool more slowly.- Switch to a solvent with a lower boiling point.
Low Crystal Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Pre-heat the filtration apparatus and use a stemless funnel for hot filtration.
Colored Impurities in Crystals - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.

Visualizing the Recrystallization Workflow

The following diagrams illustrate key decision-making processes in recrystallization.

Recrystallization_Workflow start Start with Crude 1,6-Naphthyridine-4-carbaldehyde solvent_selection Select Solvent (e.g., Ethanol) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end Pure Crystals dry->end

Caption: General workflow for recrystallization.

Caption: Troubleshooting guide for crystallization failure.

References

  • Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2595-2599. [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2014). Regioselective synthesis of functionalized[2][4]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

  • ACS Combinatorial Science. (2016). Efficient Synthesis of Functionalized Benzo[b][2][4]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. [Link]

  • Nichols, L. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine-4-carbaldehyde. [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. [Link]

  • Paquette, L. A. (Ed.). (2008). The Naphthyridines. John Wiley & Sons.
  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169. [Link]

  • Chemical Review and Letters. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]

  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. [Link]

Sources

Technical Support Center: Stability of 1,6-Naphthyridine-4-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Naphthyridine-4-carbaldehyde is a sensitive heterocyclic building block.[1] While soluble in Dimethyl sulfoxide (DMSO), it exhibits conditional instability driven by the electron-deficient nature of the naphthyridine ring.

In DMSO solution, this molecule is prone to hydration followed by autoxidation , converting the active aldehyde into the inactive carboxylic acid. This process is accelerated by trace water, light, and improper storage.

Module 1: Diagnostic & Troubleshooting Guide

Use this matrix to identify if your sample has degraded.

ObservationMethodProbable CauseActionable Solution
New Peak @ ~13.0 ppm ¹H NMROxidation to carboxylic acid (1,6-naphthyridine-4-carboxylic acid).Irreversible. Discard sample. Check DMSO water content.[2][3][4]
Loss of CHO Peak (~10 ppm) ¹H NMRConversion to hydrate (gem-diol) or acid.Dry sample under vacuum to reverse hydration. If peak doesn't return, oxidation occurred.
Peak Broadening ¹H NMRProton exchange with solvent water or hemiacetal formation.Add 4Å Molecular Sieves to NMR tube.
Color Change (Yellow

Brown)
VisualPolymerization or photo-degradation.Irreversible. Protect future stocks from light (amber vials).
Precipitation VisualFormation of insoluble hydrate or acid species.Sonicate. If solid persists, filter and check MS.
🔍 Root Cause Analysis: The "Wet DMSO" Trap

The 1,6-naphthyridine ring contains two nitrogen atoms that withdraw electron density from the ring system. This makes the C4-aldehyde carbon highly electrophilic .

  • Hygroscopicity: DMSO is extremely hygroscopic. An open bottle can absorb significant atmospheric moisture within 15 minutes.

  • Hydration: Water attacks the electrophilic aldehyde to form a gem-diol (hydrate) .

  • Oxidation: While DMSO is generally an oxidant only under "Swern" conditions (with activators), dissolved oxygen in the presence of trace metals or light can oxidize the hydrate to the carboxylic acid.

Module 2: Mechanistic Pathways (Visualized)

The following diagram illustrates the degradation pathway of 1,6-naphthyridine-4-carbaldehyde in wet DMSO.

degradation_pathway Aldehyde 1,6-Naphthyridine-4-carbaldehyde (Active Species) Hydrate Gem-diol (Hydrate) (Unstable Intermediate) Aldehyde->Hydrate Nucleophilic Attack (Reversible) Water Trace H₂O (from DMSO) Water->Hydrate Hydrate->Aldehyde Dehydration (Vacuum/Heat) Acid 1,6-Naphthyridine-4-carboxylic acid (Inactive Degradant) Hydrate->Acid Autoxidation (Irreversible)

Figure 1: The hydration-oxidation cascade. The electron-poor naphthyridine ring accelerates the initial hydration step, creating a reservoir of species susceptible to irreversible oxidation.

Module 3: Validated Handling Protocols

To ensure data integrity for biological screening or synthesis, follow these strict protocols.

Protocol A: Preparation of Stock Solutions (10 mM)

Critical: Do not use DMSO from a "squirt bottle" or a bottle opened >1 month ago.

  • Source Material: Use anhydrous DMSO (≥99.9%, water <50 ppm) stored in a septum-sealed bottle or single-use ampoule.

  • Environment: Weigh the solid 1,6-naphthyridine-4-carbaldehyde in a low-humidity environment (glovebox or nitrogen-purged desiccator preferred).

  • Dissolution:

    • Add DMSO via syringe through a septum to minimize air exposure.

    • Vortex for 30 seconds.

    • Do not sonicate for >1 minute (heat promotes degradation).

  • Aliquot: Immediately split into single-use aliquots (e.g., 20 µL) in amber polypropylene tubes.

Protocol B: Storage & Thawing

Critical: Freeze-thaw cycles introduce condensed water, the primary enemy of this molecule.

  • Storage: -20°C or -80°C.

  • Thawing:

    • Remove one aliquot.[5]

    • Thaw at room temperature in a dark box (approx. 10 mins).

    • Do not refreeze. Discard unused portion.

  • Stability Window:

    • Fresh DMSO (Anhydrous): Stable for ~2 weeks at 4°C; ~6 months at -20°C.

    • Wet DMSO: Degradation detectable within 24 hours.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO-


 for NMR characterization if the bottle is old? 
A:  No. Old DMSO-

accumulates water (peak at 3.33 ppm). This water will shift the equilibrium toward the hydrate form, causing the aldehyde peak (~10 ppm) to vanish or broaden, leading to a false negative result. Always use ampoules of DMSO-

for this aldehyde.

Q2: Why does my sample turn dark brown? A: Naphthyridines are photosensitive. The color change indicates the formation of radical species or polymerization products. While the primary structure might remain intact initially, the colored impurities can interfere with optical assays (fluorescence/absorbance).

Q3: Can I store the solution in polystyrene plates? A: Short-term (hours) is acceptable. For long-term storage, use polypropylene (PP) or cyclic olefin copolymer (COC) . DMSO can leach plasticizers from polystyrene over time, and these contaminants can be mistaken for degradation products in LC-MS.

Q4: Is the degradation pH-dependent? A: Yes. Basic conditions (high pH) accelerate the Cannizzaro reaction , where two aldehyde molecules disproportionate into an alcohol and an acid. Ensure your DMSO is not contaminated with amine bases.

References

  • Aldehyde Oxidation in DMSO: Sheikhi, E., et al. "Sulfuric Acid-Promoted Oxidation of Benzylic Alcohols to Aromatic Aldehydes in Dimethyl Sulfoxide."[6][7][8] Synlett, 2018, 29, 974-978.[6][7]

  • DMSO Stability & Artifacts: Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions."[2] Journal of Biomolecular Screening, 2003, 8(3), 292–304.

  • Naphthyridine Chemistry: Mao, Y., et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties."[9] RSC Advances, 2021.

  • NMR Solvent Impurities: Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 2016, 20(3), 661–667.

Sources

Troubleshooting low conversion rates in naphthyridine aldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Naphthyridine Aldehyde Reactions Ticket ID: NAP-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Welcome to the Support Center

You are likely here because your naphthyridine reaction has stalled, turned into an intractable black tar, or yielded a carboxylic acid instead of the desired aldehyde.

Naphthyridines (diaza-naphthalenes) are notoriously difficult substrates for aldehyde synthesis.[1][2] Their electron-deficient nature deactivates them toward electrophilic substitution (making direct formylation nearly impossible), while the nitrogen lone pairs actively poison transition metal catalysts.[2] Furthermore, the planarity of the system leads to significant


-stacking, causing solubility issues that mimic reaction failure.

Select your current synthetic route below to access specific troubleshooting protocols.

Diagnostic Workflow

Synthesis_Decision_Tree Start Select Starting Material Methyl Methyl-Naphthyridine Start->Methyl Unsub Unsubstituted Ring Start->Unsub Halogen Halo-Naphthyridine (Cl/Br) Start->Halogen Ester Ester/Nitrile Precursor Start->Ester SeO2 Module 1: SeO2 Oxidation Methyl->SeO2 Oxidation VH Module 2: Vilsmeier-Haack (Likely Failure) Unsub->VH Formylation Pd Module 3: Pd-Catalyzed Carbonylation Halogen->Pd Cross-Coupling DIBAL Module 4: DIBAL-H Reduction Ester->DIBAL Reduction

Figure 1: Diagnostic flowchart for selecting the correct troubleshooting module based on starting material.

Module 1: Oxidation of Methyl Groups (Riley Oxidation)

Symptom: You are treating a methyl-naphthyridine with Selenium Dioxide (SeO


) and seeing low conversion, formation of metallic selenium (red/black precipitate), or over-oxidation to the carboxylic acid.[2]
The Root Cause

Standard SeO


 oxidation often requires harsh conditions (refluxing xylene/dioxane) which promote:
  • Over-oxidation: The aldehyde product is more reactive than the methyl start material, rapidly oxidizing to the acid.

  • Se Entrapment: Reduced Selenium (Se

    
    ) forms a colloid that binds to the nitrogen atoms of the naphthyridine, trapping your product in the solid residue.
    
The Fix: The Sharpless-Modified Catalytic Protocol

Do not use stoichiometric SeO


. Instead, use a catalytic amount of SeO

with tert-butyl hydroperoxide (TBHP) as the co-oxidant.[2] This cycle re-oxidizes Se(II) back to Se(IV), preventing the precipitation of metallic selenium and keeping the reaction milder.

Optimized Protocol:

  • Solvent: 95:5 Dioxane/Water (The water is critical to hydrolyze the intermediate selenite ester).

  • Reagents:

    • Substrate (1.0 equiv)

    • SeO

      
       (0.5 equiv)[2]
      
    • TBHP (70% aq., 3.0 equiv)[2]

  • Conditions: Heat to 60–80 °C (monitor closely; do not reflux unless necessary).

ParameterStandard SeO

Catalytic SeO

/TBHP
Stoichiometry 1.2–2.0 equiv SeO

0.5 equiv SeO

+ 3.0 equiv TBHP
By-products Colloidal Se

, Carboxylic Acid
Soluble Se species, minimal acid
Workup Difficult filtration of toxic SeSimple extraction

Expert Insight: If the reaction stalls at the alcohol intermediate, add 10 mol% acetic acid. This promotes the sigmatropic rearrangement step of the Riley mechanism.

Module 2: Direct Ring Formylation (Vilsmeier-Haack)

Symptom: You tried Vilsmeier-Haack (POCl


/DMF) on an unsubstituted naphthyridine ring and recovered 100% starting material.
The Root Cause

Electronic Deactivation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] Naphthyridines are electron-deficient (


-deficient) due to the two electronegative nitrogen atoms pulling density from the ring.[1] The ring simply is not nucleophilic enough to attack the chloroiminium ion (Vilsmeier reagent).
The Fix: Change the Strategy

You cannot force this reaction on a bare ring. You have two options:

  • Activate the Ring: If you have an electron-donating group (EDG) like -OH or -NH

    
     at the 2- or 4-position, the reaction might proceed at the ortho position to the EDG.[1]
    
  • Ring Construction (De Novo Synthesis): The most reliable way to get a specific naphthyridine aldehyde is to build the ring with the aldehyde (or a precursor) already attached.

    • Example: Vilsmeier cyclization of N-(pyridin-2-yl)acetamide yields 2-chloro-3-formyl-1,8-naphthyridine directly [1].[1][2][4]

Module 3: Pd-Catalyzed Cross-Coupling

Symptom: You are attempting a Suzuki or Stille coupling on a chloro-naphthyridine to install a vinyl or formyl equivalent, but the catalyst is dying (turning black immediately) or conversion is <10%.[1][2]

The Root Cause: Catalyst Poisoning

The naphthyridine nitrogens (N1 and N8) are excellent ligands. They displace the phosphine ligands on your Palladium catalyst, forming a stable, inactive "Pd-Naphthyridine" complex.[2]

The Fix: Steric Bulk & Lewis Acids

You must prevent the substrate from binding to the metal center.

Protocol Adjustments:

  • Ligand Switch: Use bulky, electron-rich phosphines like XPhos or SPhos .[1][2] Their steric bulk creates a "shield" around the Pd, preventing the naphthyridine nitrogen from coordinating while allowing the oxidative addition of the C-Cl bond.

  • Lewis Acid Additive: Add 1.0–1.5 equiv of ZnCl

    
      or BPh
    
    
    
    to the reaction mixture before adding the catalyst.
    • Mechanism:[2][3][5][6][7][8][9][10] The Lewis acid binds to the naphthyridine nitrogens (sacrificial coordination), leaving the Pd catalyst free to perform the coupling cycle.

Catalyst_Poisoning cluster_fix The Fix: Lewis Acid Blocking Pd_Active Active Pd(0)L2 Poisoned Inactive Complex [Pd(Naph)L] Pd_Active->Poisoned N-Coordination (Fast) Coupling Product Formation Pd_Active->Coupling Oxidative Addition (Slow) Naph Naphthyridine (Substrate) Blocked Zn-Naphthyridine Naph->Blocked Zn ZnCl2 Zn->Naph Blocks N-site

Figure 2: Mechanism of catalyst poisoning and the Lewis Acid blocking strategy.

Module 4: Purification & Isolation (The "Tar" Problem)

Symptom: The reaction worked, but the aldehyde is trapped in a dark gum that streaks on TLC and refuses to crystallize.

The Fix: Bisulfite Adduct Purification

Aldehydes form solid, water-soluble adducts with sodium bisulfite, allowing you to wash away organic impurities (tars, unreacted starting material).[2][11]

Standard Protocol:

  • Dissolve crude gum in minimal EtOAc.

  • Add saturated aq. NaHSO

    
     and stir vigorously for 1 hour.
    
  • Phase Split: The aldehyde is now in the aqueous layer (or a solid precipitate at the interface). Discard the organic layer (contains the tar).

  • Regeneration: Treat the aqueous phase/solid with sat.[11][12] NaHCO

    
     or 10% Na
    
    
    
    CO
    
    
    (pH > 10) and extract with DCM.

Pro-Tip: Non-Aqueous Regeneration (For sensitive substrates) If your naphthyridine is sensitive to aqueous base, use the TMS-Cl Method [2]:

  • Isolate the dry bisulfite adduct solid.

  • Suspend in Acetonitrile (MeCN).

  • Add Chlorotrimethylsilane (TMS-Cl) and reflux for 1 hour.

  • Filter off NaCl; the filtrate contains your pure aldehyde.

FAQ: Frequently Asked Questions

Q: Can I reduce a naphthyridine ester to an aldehyde using DIBAL-H? A: Yes, but you must strictly control the temperature at -78 °C . Naphthyridine rings are electron-deficient and can be susceptible to nucleophilic attack by hydrides at higher temperatures.[1] Quench with methanol at -78 °C, then add Rochelle's salt (sodium potassium tartrate) and stir until the aluminum emulsion clears. If you see over-reduction to alcohol, reduce DIBAL-H equivalents to 1.05 and ensure your solvent is anhydrous.[1][2]

Q: My aldehyde decomposes on silica gel. How do I purify it? A: Naphthyridine aldehydes can be acid-sensitive.[1]

  • Deactivate Silica: Pre-wash your column with 1% Triethylamine (Et

    
    N) in Hexanes.
    
  • Switch Stationary Phase: Use neutral alumina instead of silica.

  • Skip Chromatography: Use the Bisulfite method described in Module 4.

Q: Why does my NMR show a broad hump instead of a sharp aldehyde peak? A: Naphthyridines are prone to hydration. The aldehyde (-CHO) might be in equilibrium with the hydrate (-CH(OH)


) in the presence of trace water in your deuterated solvent.[2] Add a molecular sieve to your NMR tube or switch to anhydrous DMSO-

.[1]

References

  • Saleh, M. Y., & Ayoub, A. I. (2014).[2] Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475–480.[2] Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2][10] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[10] The Journal of Organic Chemistry, 64(15), 5722–5724.[2] Link[2]

  • Tagawa, Y., Yamashita, K., Higuchi, Y., & Goto, Y. (2003).[2] Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. Heterocycles, 60(4), 953-958.[1][2] Link

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

Sources

Validation & Comparative

A Researcher's Guide to the Infrared Spectrum of 1,6-Naphthyridine-4-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the precise characterization of novel heterocyclic compounds is paramount. Among these, naphthyridine scaffolds are of significant interest due to their prevalence in biologically active molecules.[1][2] This guide provides an in-depth analysis of the expected characteristic infrared (IR) absorption peaks for 1,6-Naphthyridine-4-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust predictive framework. This is achieved by comparing the expected vibrational modes with those of analogous aromatic aldehydes and related naphthyridine derivatives, supported by foundational principles of IR spectroscopy.

The Structural Landscape: Understanding Vibrational Modes

The IR spectrum of 1,6-Naphthyridine-4-carbaldehyde is dominated by the vibrational modes of its key functional groups: the aldehyde and the fused aromatic naphthyridine ring system. The electronic interplay between these components, particularly conjugation, significantly influences the precise wavenumbers of their characteristic absorptions.

A Comparative Analysis of Key Infrared Absorptions

The following sections detail the expected IR absorption regions for 1,6-Naphthyridine-4-carbaldehyde, with a comparative discussion against relevant alternatives to provide a comprehensive analytical context.

The Carbonyl (C=O) Stretching Vibration: A Telltale Peak

The most intense and readily identifiable peak in the spectrum will be the carbonyl (C=O) stretch of the aldehyde group. For saturated aldehydes, this peak typically appears around 1740-1720 cm⁻¹.[3] However, in 1,6-Naphthyridine-4-carbaldehyde, the aldehyde is directly attached to an aromatic system, leading to conjugation. This delocalization of π-electrons reduces the double-bond character of the carbonyl group, weakening the bond and shifting the absorption to a lower wavenumber.[4][5]

Comparison with Alternatives:

CompoundC=O Stretching Frequency (cm⁻¹)Rationale for Shift
Saturated Aldehyde (e.g., Propanal)~1730No conjugation; represents a standard C=O double bond.
1,6-Naphthyridine-4-carbaldehyde (Predicted) ~1705 - 1685 Conjugation with the naphthyridine ring lowers the frequency.
Benzaldehyde~1705Conjugation with the benzene ring lowers the frequency.[4][6]
4-Pyridinecarboxaldehyde~1700Conjugation with the pyridine ring, similar electronic environment.

The presence of the electron-withdrawing nitrogen atoms in the naphthyridine ring may slightly counteract the effect of conjugation, potentially leading to a peak in the higher end of the predicted range compared to benzaldehyde.

The Aldehydic C-H Stretching Vibration: A Distinctive Doublet

A hallmark of aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl group. This typically manifests as a pair of weak to medium intensity bands between 2850 cm⁻¹ and 2700 cm⁻¹.[4][6][7] One of these peaks often appears around 2720 cm⁻¹ and is a strong indicator of an aldehyde functional group, as few other absorptions occur in this region.[8] The appearance of two bands is often attributed to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[7]

Comparison with Alternatives:

CompoundAldehydic C-H Stretch (cm⁻¹)Key Feature
Saturated Aldehyde (e.g., Propanal)~2820 and ~2720Characteristic doublet.
1,6-Naphthyridine-4-carbaldehyde (Predicted) ~2830 and ~2730 Presence of this doublet is a key identifier.
Benzaldehyde~2820 and ~2740Well-documented doublet confirming the aromatic aldehyde structure.
Ketones (e.g., Acetophenone)AbsentLack of an aldehydic C-H bond makes this a crucial distinguishing feature.
Naphthyridine Ring Vibrations: The Aromatic Signature

The 1,6-naphthyridine ring system will exhibit a series of characteristic absorptions. These include C=C and C=N stretching vibrations within the aromatic rings, as well as C-H stretching and bending modes.

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring.[3][9]

  • Aromatic C=C and C=N Stretching: A series of medium to strong, often sharp, peaks will be present in the 1620-1450 cm⁻¹ region.[3][9] These are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused heterocyclic rings. For other naphthyridine derivatives, peaks in the vicinity of 1610 cm⁻¹ (C=N) and 1590 cm⁻¹ have been observed.[10]

  • Aromatic C-H Bending (Out-of-Plane): Strong, sharp absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can be diagnostic of the substitution pattern on the aromatic rings.

Comparison of Aromatic Region Vibrations:

Vibrational ModePredicted Range for 1,6-Naphthyridine-4-carbaldehyde (cm⁻¹)Comparison with Benzene Derivatives
Aromatic C-H Stretch3100 - 3000Similar to benzene derivatives (~3030 cm⁻¹).[9]
Aromatic C=C & C=N Stretch1620 - 1450Overlaps with the C=C stretching region of benzene (1600-1475 cm⁻¹), but will likely show more complex patterns due to the C=N bonds.[3]
C-H Out-of-Plane Bending900 - 675The specific pattern will be unique to the substitution of the naphthyridine core.

Experimental Protocol: Acquiring an IR Spectrum

For researchers seeking to validate these predictions, the following protocol outlines a standard procedure for acquiring a high-quality IR spectrum.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid 1,6-Naphthyridine-4-carbaldehyde powder onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Analysis:

  • Perform a baseline correction on the acquired spectrum if necessary.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Compare the experimental peak positions with the predicted values in this guide to confirm the structure and identify the key functional groups.

Visualizing the Predictive Framework

The following diagrams illustrate the key structural features of 1,6-Naphthyridine-4-carbaldehyde and the logical workflow for spectral interpretation.

1,6-Naphthyridine-4-carbaldehyde 1,6-Naphthyridine-4-carbaldehyde Aldehyde Group Aldehyde Group 1,6-Naphthyridine-4-carbaldehyde->Aldehyde Group Naphthyridine Ring Naphthyridine Ring 1,6-Naphthyridine-4-carbaldehyde->Naphthyridine Ring C=O Stretch C=O Stretch Aldehyde Group->C=O Stretch Aldehydic C-H Stretch Aldehydic C-H Stretch Aldehyde Group->Aldehydic C-H Stretch Aromatic C-H Stretch Aromatic C-H Stretch Naphthyridine Ring->Aromatic C-H Stretch Aromatic C=C/C=N Stretch Aromatic C=C/C=N Stretch Naphthyridine Ring->Aromatic C=C/C=N Stretch

Caption: Key functional groups of 1,6-Naphthyridine-4-carbaldehyde.

Caption: Workflow for IR spectral analysis of the target molecule.

Summary of Predicted Characteristic Peaks

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumCharacteristic of sp² C-H bonds.
Aldehydic C-H Stretch~2830 and ~2730Weak to MediumA distinctive doublet, highly diagnostic for aldehydes.[4][6][7]
Carbonyl (C=O) Stretch1705 - 1685Strong, SharpLowered frequency due to conjugation with the aromatic ring.[4][5]
Aromatic C=C and C=N Stretch1620 - 1450Medium to StrongA series of sharp peaks from the naphthyridine ring system.
Aldehydic C-H Bend~1390MediumIn-plane bending vibration.[7]
C-C Stretch (Aldehyde-Ring)1210 - 1160MediumStretch of the single bond connecting the carbonyl carbon to the ring.[7]
Aromatic C-H Out-of-Plane Bend900 - 675Strong, SharpFingerprint region, sensitive to the substitution pattern.

This guide provides a robust, data-supported framework for the interpretation of the IR spectrum of 1,6-Naphthyridine-4-carbaldehyde. By understanding the influence of the molecule's constituent parts on the vibrational spectrum and comparing it to well-understood analogues, researchers can confidently identify and characterize this important heterocyclic compound.

References

  • Godard, C., et al. (2017). Aromatic aldehydes have strong absorption bands in the 2.2-micron region. Spectroscopy Online.
  • Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Patel, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Kwiecień, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals.
  • Siddiqui, M. N., et al. (2016). IR spectra of Poly[1,5-naphthyridine-(3hexylthiophene)] (9).
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • University of Chemistry and Technology, Prague. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Gdansk University of Technology. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • NIST. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,5-naphthyridine-4-carbaldehyde (C9H6N2O). Retrieved from [Link]

Sources

Structural Characterization Guide: 1,6-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparison Guide: 1,6-Naphthyridine-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Case for X-ray Crystallography

In the development of novel heterocyclic scaffolds for kinase inhibition and anti-infective agents, 1,6-Naphthyridine-4-carbaldehyde represents a critical, yet under-characterized, intermediate. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to unambiguously resolve tautomeric states and specific intermolecular packing forces critical for Fragment-Based Drug Discovery (FBDD).

This guide compares the structural attributes of the 1,6-Naphthyridine core against its widely utilized isomers (1,5- and 1,8-Naphthyridine ) and the carbocyclic analogue Quinoline . We provide a self-validating protocol for obtaining high-quality X-ray data, filling the current gap in public crystallographic repositories for this specific aldehyde.

Comparative Analysis: 1,6-Naphthyridine vs. Alternatives

The primary challenge in working with naphthyridine carbaldehydes is distinguishing between isomeric forms and predicting solid-state behavior. The table below synthesizes known crystallographic data from closely related analogues to establish a baseline for the 1,6-isomer.

Table 1: Structural & Crystallographic Benchmarks[1]
Feature1,6-Naphthyridine-4-carbaldehyde (Target)1,5-Naphthyridine Analogues (Alternative 1)Quinoline-4-carbaldehyde (Alternative 2)
Space Group (Predicted/Actual) P2₁/c or P-1 (Predicted)P2₁/c (Experimental) [1]P2₁/c (Experimental)
Crystal System Monoclinic / TriclinicMonoclinicMonoclinic
Packing Motif

-

Stacking (Offset)
Planar Sheets, Strong

-stacking
Herringbone /

-stacking
H-Bond Acceptors N1, N6 (Asymmetric)N1, N5 (Symmetric)N1 (Single)
Key Bond Length (C=O) ~1.21 Å (Aldehyde)1.20 - 1.22 Å1.21 Å
Ring Planarity (RMSD) < 0.02 Å (Rigid)< 0.01 Å (Highly Rigid)< 0.02 Å
Solubility Profile Moderate (Polar Aprotic)Low (High Lattice Energy)High (Organic Solvents)

Expert Insight: The asymmetry of the 1,6-isomer (Nitrogens at positions 1 and 6) creates a unique dipole moment compared to the centrosymmetric 1,5-isomer. This often leads to "oiling out" during crystallization, requiring specific anti-solvent protocols described in Section 3.

Experimental Protocol: Crystallization & Data Collection

To generate the missing X-ray dataset for 1,6-Naphthyridine-4-carbaldehyde, follow this field-proven workflow. This protocol addresses the common issue of twinning observed in asymmetric heterocycles.

Phase 1: Solvent Screening (Vapor Diffusion)
  • Objective: Grow single crystals >0.1 mm suitable for diffraction.

  • Method: Sitting Drop Vapor Diffusion.

    • Prepare Stock: Dissolve 10 mg of 1,6-Naphthyridine-4-carbaldehyde in 500 µL of DMSO or DMF (Solvent A).

    • Reservoir Setup: Prepare 500 µL reservoirs of anti-solvents: Water, Ethanol, and Pentane.

    • Drop Setup: Mix 1 µL Stock + 1 µL Reservoir solution on the bridge. Seal.

    • Incubation: Store at 18°C in the dark. Monitor at 24h, 72h, and 7 days.

Phase 2: Data Collection & Refinement
  • Mounting: Cryo-protect crystals using Paratone-N or 20% Glycerol/Mother Liquor. Flash cool in liquid nitrogen.

  • Beamline Settings:

    • Wavelength: 0.71073 Å (Mo K

      
      ) or Synchrotron radiation (~1.0 Å).
      
    • Temperature: 100 K (Essential to reduce thermal motion of the aldehyde group).

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT) .

    • Refine using Full-Matrix Least-Squares (SHELXL) .

    • Critical Check: Locate the aldehyde proton in the difference Fourier map to confirm the anti vs syn conformation relative to the ring nitrogen.

Visualization: Crystallization Workflow

The following diagram outlines the decision logic for optimizing crystal growth, specifically tailored for nitrogenous heterocycles.

CrystallizationWorkflow Start Crude 1,6-Naphthyridine-4-CHO Solubility Solubility Test (DMSO, MeOH, DCM) Start->Solubility MethodChoice Select Method Solubility->MethodChoice VaporDiff Vapor Diffusion (Sitting Drop) MethodChoice->VaporDiff High Solubility SlowEvap Slow Evaporation (DCM/Hexane) MethodChoice->SlowEvap Moderate Solubility Check Microscopy Check (24-72 hrs) VaporDiff->Check SlowEvap->Check Outcome1 Single Crystals Check->Outcome1 Clear Edges Outcome2 Precipitate/Oil Check->Outcome2 Amorphous Outcome3 Twinning Check->Outcome3 Intergrown XRay X-ray Diffraction (100 K) Outcome1->XRay Refine Optimize: Change pH or Temp Outcome2->Refine Outcome3->Refine Refine->MethodChoice

Caption: Decision tree for optimizing crystallization of naphthyridine derivatives, addressing common failure modes like oiling out.

Structural Logic: Why X-ray Trumps NMR for this Scaffold

While 1H-NMR confirms the presence of the aldehyde proton (~10.0 ppm) and the aromatic pattern, it often fails to capture the supramolecular assembly which dictates solubility and bioavailability.

Conformation of the Aldehyde

The carbonyl oxygen at position C4 can orient either syn or anti to the N1 nitrogen.

  • Hypothesis: X-ray data for similar quinolines suggests a preference for the anti-periplanar conformation to minimize dipole repulsion between the carbonyl oxygen and the ring nitrogen lone pair.

  • Impact: This orientation defines the "pharmacophore shape" when docking into protein pockets.

Intermolecular Interactions

Unlike the 1,5-isomer, which forms symmetric ribbons, the 1,6-isomer is predicted to form helical chains or dimers driven by


 and 

interactions.
  • Visualization: The diagram below illustrates the competing intermolecular forces expected in the crystal lattice.[1]

InteractionMap cluster_0 Competing Forces Core 1,6-Naphthyridine Scaffold N1 N1 (Acceptor) Core->N1 N6 N6 (Acceptor) Core->N6 CHO 4-CHO (Donor/Acceptor) Core->CHO Packing Crystal Packing Motif N1->Packing Weak C-H...N Repulsion Lone Pair Repulsion N1->Repulsion N6->Packing Dipole Alignment CHO->Packing Dipole-Dipole CHO->Repulsion PiStack Pi-Pi Stacking (3.4 Å) Packing->PiStack

Caption: Interaction map highlighting the specific atomic contributors to the 1,6-naphthyridine crystal lattice.

References

  • Mateja-Pluta, M., et al. (2025).[2][3] Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold... and exhibits molecular glue characteristics. PMC PubMed Central. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • PubChem. (2025).[4] 1,6-Naphthyridine Compound Summary. National Library of Medicine. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

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Introduction: The Subtle Power of Nitrogen Placement in Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 1,6-Naphthyridine vs. 1,5-Naphthyridine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, the diazanaphthalene isomers, represent a cornerstone of heterocyclic chemistry, with their rigid, planar structures appearing in a multitude of pharmaceuticals, functional materials, and natural products.[1][2][3] Among the six possible isomers, the 1,5- and 1,6-naphthyridines are of significant interest, serving as privileged scaffolds in drug discovery.[4][5][6] The introduction of an aldehyde functional group onto these rings unlocks a vast potential for synthetic diversification, providing an electrophilic handle for constructing complex molecular architectures.

However, the reactivity of a naphthyridine aldehyde is not a monolithic concept. The precise placement of the two nitrogen atoms within the fused pyridine rings exerts a profound electronic influence, modulating the electrophilicity of the aldehyde carbonyl and dictating its behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of aldehydes derived from 1,6-naphthyridine and 1,5-naphthyridine, grounded in electronic principles and supported by experimental workflows. We will explore the causality behind their differing reactivity profiles, offering field-proven insights for researchers aiming to leverage these valuable building blocks.

Pillar 1: Electronic Structure and Its Influence on Aldehyde Electrophilicity

The reactivity of an aromatic aldehyde is fundamentally governed by the partial positive charge (δ+) on the carbonyl carbon. The electron-deficient nature of the pyridine ring means that any aldehyde substituent will be deactivated (i.e., made more electrophilic) compared to benzaldehyde. However, the degree of this deactivation is highly dependent on the isomer and the position of substitution.

The nitrogen atoms in naphthyridines withdraw electron density through both inductive effects (due to their high electronegativity) and resonance effects (mesomeric effects). This withdrawal is most pronounced at the α (2- and 4-) positions relative to each nitrogen.

  • 1,5-Naphthyridine: The two nitrogen atoms are symmetrically placed in separate rings. An aldehyde at the C2 or C4 position experiences strong electron withdrawal from the adjacent N1 nitrogen. The N5 nitrogen provides an additional, albeit more distant, inductive pull. This results in a significantly electron-poor ring system and a highly electrophilic aldehyde.

  • 1,6-Naphthyridine: The nitrogen atoms are positioned in a way that creates a more asymmetric electronic environment. An aldehyde at C2 or C4 is primarily influenced by N1, while an aldehyde at C5 or C7 is primarily influenced by N6. The electronic communication between the two nitrogens is different from the 1,5-isomer, leading to distinct reactivity patterns.

Generally, the C4 position of 1,5-naphthyridine is more electron-deficient than any comparable position on the 1,6-naphthyridine ring, suggesting that 1,5-naphthyridine-4-carbaldehyde would be more reactive towards nucleophiles than its 1,6-naphthyridine counterparts.

G cluster_0 1,5-Naphthyridine-4-carbaldehyde cluster_1 1,6-Naphthyridine-4-carbaldehyde 1,5-N N1 C2_15 C2_15 1,5-N->C2_15 -I, -M C4_15 C4=O (Highly δ+) C4a_15 C4a_15 C4_15->C4a_15 N5 N5 C6_15 C6_15 N5->C6_15 -I C3_15 C3_15 C2_15->C3_15 C3_15->C4_15 C4a_15->N5 C8a_15 C8a_15 C7_15 C7_15 C6_15->C7_15 C8_15 C8_15 C7_15->C8_15 C8_15->C8a_15 C8a_15->1,5-N 1,6-N N1 C2_16 C2_16 1,6-N->C2_16 -I, -M C4_16 C4=O (Moderately δ+) C4a_16 C4a_16 C4_16->C4a_16 N6 N6 C7_16 C7_16 N6->C7_16 C3_16 C3_16 C2_16->C3_16 C3_16->C4_16 C5_16 C5_16 C4a_16->C5_16 C8a_16 C8a_16 C5_16->N6 -I C8_16 C8_16 C7_16->C8_16 C8_16->C8a_16 C8a_16->1,6-N Nucleophile Nucleophile Nucleophile->C4_15 Faster Attack Nucleophile->C4_16 Slower Attack

Caption: Electronic influence on aldehyde electrophilicity.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

To illustrate the practical implications of these electronic differences, we will compare the expected outcomes of two fundamental aldehyde transformations: the Knoevenagel condensation and the Wittig reaction.

A. Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound (e.g., malononitrile, diethyl malonate).[7][8] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon. A more electrophilic aldehyde will react faster and often under milder conditions.[9]

Multicomponent reactions involving aldehydes and malononitrile are frequently used to synthesize substituted 1,6-naphthyridines.[10][11][12]

Experimental Comparison:

Parameter1,5-Naphthyridine-4-carbaldehyde1,6-Naphthyridine-4-carbaldehydeCausality
Catalyst Mild base (e.g., piperidine, Et₃N)May require a slightly stronger base or longer reaction timeThe higher electrophilicity of the 1,5-isomer's carbonyl carbon allows for activation by a weaker base.
Reaction Time Expected to be shorterExpected to be longerFaster nucleophilic attack by the enolate on the more electron-deficient carbonyl center of the 1,5-isomer.
Yield Potentially higherMay be lower due to competing side reactions or incomplete conversionMore efficient conversion for the more reactive substrate under optimal conditions.
B. Wittig Reaction

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[13][14] The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane before eliminating triphenylphosphine oxide.[15] While less sensitive to electronics than the Knoevenagel condensation, highly electron-deficient aldehydes can still exhibit enhanced reactivity.[16]

Experimental Comparison:

Parameter1,5-Naphthyridine-4-carbaldehyde1,6-Naphthyridine-4-carbaldehydeCausality
Ylide Type Reacts well with stabilized and unstabilized ylidesReacts well with stabilized and unstabilized ylidesBoth aldehydes are sufficiently reactive for most common Wittig reagents.
Reaction Rate Slightly faster, especially with less reactive, stabilized ylidesSlightly slowerThe initial nucleophilic attack, the rate-determining step for stabilized ylides, is favored by the greater electrophilicity of the 1,5-isomer.
Side Reactions Lower risk of ylide decompositionHigher risk of ylide decomposition if longer reaction times or higher temperatures are requiredFaster consumption of the aldehyde by the ylide minimizes the time for alternative decomposition pathways of the reagent.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed as a starting point for comparing the reactivity of a representative aldehyde from each class. Researchers should employ analytical techniques such as TLC, LC-MS, and ¹H NMR to monitor reaction progress and confirm product identity.

Protocol 1: Comparative Knoevenagel Condensation

This protocol compares the reaction of 1,5-naphthyridine-4-carbaldehyde and 1,6-naphthyridine-4-carbaldehyde with malononitrile.

Caption: Workflow for the comparative Knoevenagel condensation.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, place 1,5-naphthyridine-4-carbaldehyde (1.0 mmol) and 1,6-naphthyridine-4-carbaldehyde (1.0 mmol), respectively.

  • Reagent Addition: To each flask, add malononitrile (1.1 mmol, 1.1 eq) and absolute ethanol (10 mL). Stir the mixtures until all solids dissolve.

  • Catalyst Addition: To each flask, add piperidine (0.1 mmol, 0.1 eq) as the catalyst.

  • Reaction: Heat both mixtures to reflux (approx. 78 °C) with stirring.

  • Monitoring (Self-Validation): Monitor the progress of each reaction by thin-layer chromatography (TLC) every 30 minutes. The disappearance of the starting aldehyde spot indicates reaction completion. Note the time required for full conversion for each isomer.

  • Work-up: Once the reaction is complete, cool the flasks to room temperature. The product will likely precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Purification: The filtered solid is often pure enough for characterization. If necessary, recrystallize from ethanol.

  • Analysis: Obtain the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the reaction times and yields to assess the relative reactivity.

Protocol 2: Comparative Wittig Reaction

This protocol compares the reaction of the two isomeric aldehydes with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane.

Methodology:

  • Reagent Preparation: In two separate, flame-dried, round-bottom flasks under an argon atmosphere, place (ethoxycarbonylmethylene)triphenylphosphorane (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 15 mL) to each flask and stir to dissolve the ylide.

  • Aldehyde Addition: Prepare separate solutions of 1,5-naphthyridine-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and 1,6-naphthyridine-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL). Add each aldehyde solution dropwise to its respective ylide-containing flask at room temperature.

  • Reaction: Stir the reactions at room temperature.

  • Monitoring (Self-Validation): Monitor the reactions by TLC, observing the consumption of the aldehyde. Note the time required for completion. The 1,5-isomer is expected to react faster.

  • Work-up: Upon completion, remove the THF under reduced pressure.

  • Purification: To the residue, add diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the mixture, collecting the filtrate. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Analysis: Determine the yield of the resulting ethyl naphthylacrylate isomers. Characterize the products by ¹H NMR, paying close attention to the coupling constants of the vinylic protons to determine the E/Z stereochemistry. Compare yields and reaction times.

Conclusion and Outlook

The position of nitrogen atoms in the naphthyridine core is a critical design element that significantly influences the chemical reactivity of attached functional groups. As demonstrated through the principles of electronic effects and outlined in the comparative protocols, 1,5-naphthyridine aldehydes are generally more electrophilic and thus more reactive towards nucleophiles than their 1,6-naphthyridine counterparts. This heightened reactivity can be advantageous, allowing for the use of milder reaction conditions, shorter reaction times, and potentially higher yields.

For researchers in drug development and materials science, understanding this subtle yet powerful distinction is paramount. It allows for more rational planning of synthetic routes, troubleshooting of challenging transformations, and the fine-tuning of molecular properties. By appreciating the intrinsic electronic biases of these isomeric scaffolds, scientists can more effectively harness their synthetic potential to build the next generation of complex, functional molecules.

References

  • Li, B., Widlicka, D. W., Buzon, R. A., et al. (2010). A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. SYNLETT, 2010(02), 250-252. Available from: [Link][17]

  • Paudyal, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3333. Available from: [Link][4][6][18]

  • Ezzatzadeh, E., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Reviews Letters, 8, 1069-1079. Available from: [Link][10]

  • Kim, M., et al. (2022). A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit. Journal of Materials Chemistry C, 10(48), 17703-17713. Available from: [Link][19]

  • ResearchGate. (n.d.). Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit. Available from: [Link][20]

  • Cuisset, A., et al. (2014). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[10][17]- and[17][19]-naphthyridine. The Journal of Chemical Physics, 140(22), 224308. Available from: [Link][21]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. Available from: [Link][22]

  • Matucci, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4983. Available from: [Link][5]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.[23]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link][4][6][18]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. Available from: [Link][11]

  • National Center for Biotechnology Information. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PubMed Central. Available from: [Link][24]

  • ResearchGate. (n.d.). 1,6-Naphthyridine-based natural products. Available from: [Link][2]

  • ResearchGate. (n.d.). Structures of isomeric naphthyridines. Available from: [Link][3]

  • Semantic Scholar. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link][4][6][18]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Available from: [Link][25]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available from: [Link][26]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link][7]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Available from: [Link][27]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Available from: [Link][28]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available from: [Link][29]

  • ACS Publications. (n.d.). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry. Available from: [Link][30]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. The Journal of Physical Chemistry B. Available from: [Link][31]

  • Wikipedia. (n.d.). Wittig reaction. Available from: [Link][13]

  • MDPI. (2023). Synthesis of Novel Benzo[b][17][19]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1642. Available from: [Link][32]

  • Dalal Institute. (n.d.). Wittig Reaction. Available from: [Link][14]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Available from: [Link][8]

  • PubChem. (n.d.). 1,6-Naphthyridine. Available from: [Link][33]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available from: [Link][16]

  • ResearchGate. (n.d.). 1,6-Naphthyridine-based natural products. Available from: [Link][12]

  • Lumen Learning. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link][34]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link][35]

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Technical Guide: HPLC Purity Analysis of 1,6-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Methods for Purity Analysis of 1,6-Naphthyridine-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The analysis of 1,6-Naphthyridine-4-carbaldehyde presents a dual challenge in liquid chromatography: the basicity of the naphthyridine core and the reactivity of the aldehyde functionality. Standard C18 protocols often fail to resolve regioisomers (1,5- or 1,8- analogs) generated during Skraup-type syntheses and frequently exhibit severe peak tailing due to interaction with residual silanols.[1]

This guide evaluates three distinct chromatographic strategies to ensure purity and stability. We move beyond "textbook" methods to compare Traditional C18 , Charged Surface Hybrid (CSH) Technology , and Fluorophenyl (PFP) Selectivity , providing a definitive protocol for drug development workflows.[1]

Part 1: The Analytical Challenge (Chemical Context)

To develop a robust method, we must first understand the analyte's behavior:[1]

  • Basicity & Tailing: The N1 and N6 nitrogens in the 1,6-naphthyridine ring are basic (pKa ~4–5). At neutral pH, these nitrogens protonate and interact ionically with the negatively charged silanols on silica columns, causing peak tailing (

    
    ).[1]
    
  • Isomeric Impurities: Synthesis often yields regioisomers (e.g., 1,5-naphthyridine derivatives) that possess identical mass (

    
    ) and similar hydrophobicity, making them invisible to low-resolution MS and difficult to separate on standard alkyl phases.[1]
    
  • Aldehyde Instability: The C4-aldehyde is susceptible to oxidation (forming the carboxylic acid) and hydration. Sample preparation solvents and temperature are Critical Process Parameters (CPPs).

Part 2: Comparative Methodology

We compared three method architectures. The CSH C18 method is recommended as the primary release test, while the PFP method is the orthogonal choice for isomeric impurity identification.

Comparison Matrix
FeatureMethod A: Traditional C18 Method B: CSH C18 (Recommended) Method C: Fluorophenyl (PFP)
Mechanism Hydrophobic InteractionHydrophobic + Weak Ionic Repulsion

-

Interaction + Dipole
Peak Shape (

)
Poor (1.5 – 2.[1]2)Excellent (1.0 – 1.2)Good (1.1 – 1.3)
Isomer Resolution Low (

)
Moderate (

)
High (

)
Run Time 25 min12 min20 min
Suitability Rough estimation onlyRoutine QC / Release Testing Impurity Profiling / R&D
Part 3: Detailed Experimental Protocols
1. Sample Preparation (Critical Step)

To prevent aldehyde oxidation or acetal formation:

  • Diluent: Acetonitrile:Water (90:10 v/v). Avoid alcohols (methanol/ethanol) to prevent hemiacetal formation.[1]

  • Concentration: 0.5 mg/mL.

  • Storage: Analyze within 4 hours or store at 4°C in amber vials.

2. Method B: The Robust Standard (CSH C18)

Best for routine purity checks and quantitation.[1]

  • Column: Waters XSelect CSH C18, 4.6 × 150 mm, 3.5 µm (or equivalent charged surface hybrid).[1]

    • Why: The positively charged surface repels the protonated naphthyridine nitrogen, eliminating tailing even at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 95% B[1]

    • 12 min: 95% B[1]

    • 12.1 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Column Temp: 40°C.

3. Method C: The Isomer Specialist (PFP)

Required if the synthetic route yields regioisomers (e.g., 1,5- or 1,7-naphthyridines).[1]

  • Column: Phenomenex Kinetex F5 (PFP), 4.6 × 150 mm, 2.6 µm (Core-Shell).[1]

    • Why: The fluorine atoms on the stationary phase create a strong electron-deficient ring system. This interacts specifically with the electron-rich naphthyridine core via

      
      -
      
      
      
      stacking, offering selectivity based on the position of the nitrogen atoms.
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Methanol.

    • Note: Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile.
  • Gradient: Isocratic hold at 15% B for 2 minutes, then linear ramp to 70% B over 15 minutes.

Part 4: Visualization of Workflows
Diagram 1: Method Development Decision Tree

This logic flow guides the analyst in selecting the correct method based on the impurity profile.

MethodSelection Start Start: 1,6-Naphthyridine-4-CHO Sample CheckIsomers Are Regioisomers (1,5 / 1,8) Suspected? Start->CheckIsomers YesIsomers Yes: Selectivity Critical CheckIsomers->YesIsomers Synthetic Byproducts NoIsomers No: Speed & Shape Critical CheckIsomers->NoIsomers Routine QC MethodPFP METHOD C: Fluorophenyl (PFP) Column (Methanol Mobile Phase) YesIsomers->MethodPFP MechanismPFP Mechanism: Pi-Pi Interactions separate isomers by N-position MethodPFP->MechanismPFP CheckTailing Standard C18 Tailing Factor > 1.5? NoIsomers->CheckTailing MethodCSH METHOD B: CSH C18 Column (Acidic Mobile Phase) CheckTailing->MethodCSH Yes (Typical) MethodStd METHOD A: Standard C18 (Only if Tailing < 1.2) CheckTailing->MethodStd No (Rare) MechanismCSH Mechanism: Charged Surface repels basic N to sharpen peaks MethodCSH->MechanismCSH

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile and peak symmetry requirements.

Diagram 2: Impurity Fate Mapping

Understanding where impurities elute relative to the main peak.

ImpurityMap Main 1,6-Naphthyridine-4-CHO (Main Peak) Isomer Impurity 2: 1,5-Isomer (Regioisomer) Main->Isomer Elutes Close (Requires PFP) Dimer Impurity 3: Aldol Dimer (Base degradant) Main->Dimer Elutes Later (Hydrophobic) Acid Impurity 1: Carboxylic Acid (Oxidation Product) Acid->Main Elutes Earlier (Polar)

Caption: Relative elution order of common impurities on a Fluorophenyl (PFP) stationary phase.

Part 5: Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your data, every run must meet these system suitability criteria:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (usually the acid degradant).
    
  • Tailing Factor (

    
    ):  < 1.3 for the Main Peak. If 
    
    
    
    increases, the column surface charge is likely masked; regenerate or replace.[1]
  • Injector Precision: RSD < 0.5% for 5 replicate injections.

  • Check Standard: Inject a known mixture of 1,6-naphthyridine and 1,5-naphthyridine to confirm isomer selectivity (if using Method C).

References
  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds. Retrieved from [Link][1]

  • Nacalai Tesque. (2024). HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from [Link][1]

  • PubChem. (2025).[4] 1,6-Naphthyridine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Agilent Technologies. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones. Retrieved from [Link][1]

Sources

Validating Schiff Base Formation: A Comparative Guide to TLC and NMR Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Schiff bases (imines), the equilibrium nature of the reaction presents a unique analytical challenge. Unlike irreversible couplings, Schiff base formation (


) is prone to hydrolysis, particularly during purification or analysis.

This guide compares the two most prevalent monitoring techniques: Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) . While IR and Mass Spectrometry (MS) offer supporting data, this guide establishes why the TLC + NMR combination is the industry "Gold Standard" for validating conversion. We provide optimized protocols—specifically addressing the acidity of silica gel—to prevent false negatives during monitoring.

The Mechanistic Challenge: Equilibrium & Hydrolysis

To validate a Schiff base, one must understand that the reaction is reversible. The formation of the imine releases water; if this water is not removed (e.g., via Dean-Stark trap or molecular sieves), the equilibrium shifts backward. Furthermore, the imine bond is acid-labile.

Reaction Pathway Diagram

The following diagram illustrates the critical "danger zones" where hydrolysis can occur during analysis.

SchiffBaseMechanism Reagents Aldehyde + Amine Carbinolamine Carbinolamine (Intermediate) Reagents->Carbinolamine Nucleophilic Attack Imine Schiff Base (Imine) + Water Carbinolamine->Imine - H2O (Dehydration) Hydrolysis Hydrolysis Risk (Acidic Silica/Wet Solvent) Imine->Hydrolysis Acid/H2O exposure Hydrolysis->Reagents Reversion

Figure 1: The Schiff base equilibrium.[1] Note that acidic environments (like standard TLC plates) can trigger the red hydrolysis pathway, leading to false analytical results.

Method 1: Thin Layer Chromatography (TLC)

Role: Rapid, qualitative screening of reaction progress.

The Pitfall: Silica Acidity

Standard silica gel plates are slightly acidic (


). When a Schiff base is spotted onto a standard plate, the silica protons can catalyze the hydrolysis of the imine back into the starting aldehyde and amine during elution.
  • Symptom: The spot "streaks" or shows two distinct spots (aldehyde and amine) even if the reaction flask contains pure product.

  • False Negative: The chemist believes the reaction is incomplete and continues refluxing unnecessarily.

The Optimized Protocol: Neutralized TLC

To rely on TLC for Schiff bases, you must neutralize the stationary phase.

Step-by-Step Protocol:

  • Prepare Mobile Phase: Select your solvent system (e.g., Hexane:EtOAc 8:2).

  • Add Modifier: Add 1-3% Triethylamine (

    
    )  to the mobile phase.[2]
    
  • Pre-run (Optional but Recommended): Place the TLC plate in the chamber and let the solvent front run to the top before spotting. This saturates the silica with base.

  • Spotting: Spot the reaction mixture, the starting aldehyde, and the starting amine (co-spot if necessary).

  • Elution: Run the plate in the

    
    -doped solvent.
    
  • Visualization: Use UV light. Aldehydes usually absorb UV; amines may require staining (e.g., Ninhydrin), but the Schiff base often has a distinct

    
     and strong UV absorbance due to conjugation.
    

Expert Insight: If the "Product" spot trails or elongates, increase the


 concentration to 5%. If distinct starting material spots persist despite neutralization, the reaction is genuinely incomplete.

Method 2: NMR Spectroscopy ( )

Role: Definitive structural validation and quantitative conversion analysis.

The "Smoking Gun" Signals

NMR provides the only indisputable proof of the


 bond formation.
  • Disappearance of Aldehyde (

    
    ): 
    
    • The sharp singlet for the aldehyde proton typically appears at 9.0 – 10.0 ppm .

    • Success Criteria: This peak should be absent or minute (integration < 5%).

  • Appearance of Imine (

    
    ): 
    
    • The azomethine proton appears as a singlet (or doublet if coupled to adjacent protons) typically at 8.0 – 8.5 ppm .

    • Shift Logic: The nitrogen is less electronegative than oxygen, causing the proton to be slightly more shielded (upfield) compared to the aldehyde precursor.

Comparative Data: Chemical Shift Table
FeatureStarting Material (Aldehyde)Product (Schiff Base)Notes
Proton (

)

9.5 - 10.5 ppm (s)

8.0 - 8.5 ppm (s)
Diagnostic shift.
Carbon (

)

190 - 200 ppm

160 - 170 ppm
Carbonyl C

Imine C.
Coupling None (usually)Possible long-range couplingDepends on R-groups.
Experimental Protocol for NMR
  • Workup: Evaporate solvent completely. Residual ethanol/methanol can interfere with integration.

  • Solvent Selection:

    • Preferred:

      
       (Chloroform-d). It is non-hygroscopic and usually keeps the imine stable.
      
    • Avoid: Wet

      
      . DMSO is hygroscopic; absorbed water can hydrolyze the imine inside the NMR tube, showing "phantom" aldehyde peaks.
      
  • Acquisition: Standard proton scan (16-32 scans).

Comparative Analysis: Why TLC + NMR?

While IR and Mass Spec are useful, they lack the specific utility of the TLC/NMR pairing for reaction monitoring.

MetricTLC (Neutralized) NMR (

)
FT-IR Mass Spec (LC-MS)
Primary Use Real-time monitoringFinal purity & structureFunctional group checkMass confirmation
Speed Fast (5-10 mins)Slow (Sample prep + run)FastMedium
Quantification QualitativeQuantitative (Integration)PoorPoor (Ionization varies)
Schiff Base Specificity Good (

change)
Excellent (Diagnostic shift)Good (

stretch)
Good
Limitations Hydrolysis on silicaSolvent cost, accessWater masks peaksHard to see % conversion

Why Alternatives Fall Short:

  • IR: The

    
     stretch (
    
    
    
    ) is often close to the
    
    
    aromatic stretches. Furthermore, if water (byproduct) is present, the broad
    
    
    stretch can obscure details.
  • MS: While MS confirms the product exists, it is poor at telling you how much unreacted aldehyde remains, as the aldehyde and imine may ionize differently.

Integrated Workflow: The Self-Validating System

To ensure scientific integrity, follow this decision tree. This workflow prevents the common error of isolating a product that has partially reverted to starting materials.

MonitoringWorkflow Start Start Reaction (Reflux) Sampling Take Aliquot Start->Sampling TLC_Std Standard TLC (Silica) Sampling->TLC_Std Risk of Hydrolysis TLC_Neut Neutralized TLC (Silica + 2% Et3N) Sampling->TLC_Neut Recommended Decision Single Spot? (Distinct from SM) TLC_Neut->Decision Continue Continue Reflux Decision->Continue No (SM visible) Workup Workup (Remove Solvent/H2O) Decision->Workup Yes Continue->Sampling NMR 1H NMR in CDCl3 Workup->NMR Final Validate: No CHO peak (9-10ppm) New CH=N peak (8-9ppm) NMR->Final

Figure 2: The recommended workflow. Note the bypass of standard TLC to avoid false negatives caused by silica acidity.

References

  • Schiff Base Synthesis & Mechanism

    • Reactions of Aldehydes and Ketones with Amines.[1][3][4][5] Chemistry LibreTexts. Available at: [Link][6]

  • TLC Optimization (Silica Neutraliz

    • Tips for Flash Column Chromatography (Acid Sensitive Compounds). University of Rochester, Department of Chemistry. Available at: [Link]

  • NMR vs. IR Comparison

    • NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. Available at: [Link]

    • Techniques to Identifying and Analyzing Natural Compounds (MS-NMR Integration).[7] Creative Biostructure. Available at: [Link]

Sources

Elemental analysis standards for 1,6-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Standards for 1,6-Naphthyridine Derivatives: A Comparative Technical Guide

Introduction: The Purity Paradox in Heterocyclic Chemistry

In the high-stakes environment of drug discovery, 1,6-naphthyridine derivatives occupy a privileged scaffold space, frequently appearing in kinase inhibitors, antibacterial agents, and neurological modulators. However, their chemical nature—electron-deficient, nitrogen-rich, and prone to forming stable solvates—presents a unique analytical challenge.

For decades, Combustion Elemental Analysis (CHN) has been the "Gold Standard" for establishing purity, with the rigid Journal of Medicinal Chemistry requirement of


 absolute deviation. Yet, for 1,6-naphthyridines, this standard is often a hurdle rather than a help. Incomplete combustion of the diazine ring and stubborn water retention can lead to false failures.

This guide objectively compares the traditional Combustion Analysis workflow against its modern, non-destructive alternative, Quantitative NMR (qNMR) , and the high-throughput complement, HRMS/HPLC . We analyze which method truly validates the integrity of these complex heterocycles.

Part 1: The Challenge of 1,6-Naphthyridines

1,6-Naphthyridines possess two nitrogen atoms in a fused bicyclic system. This structure creates specific analytical hurdles:

  • Refractory Combustion: The thermal stability of the pyridine-fused ring system can resist complete oxidation at standard temperatures (

    
    C), leading to low Carbon/Nitrogen values.
    
  • Nitrogen Oxide Formation: High nitrogen content generates significant

    
    , which must be quantitatively reduced to 
    
    
    
    . Inefficient reduction leads to drift in N-values.
  • Hygroscopicity & Solvates: These derivatives often trap water or crystallization solvents (ethanol, DCM) in the lattice. Standard drying (vacuum/desiccator) is often insufficient, causing CHN failures that are actually "sample preparation" failures.

Part 2: Comparative Analysis of Methodologies

Method A: Dynamic Flash Combustion (The Traditional Standard)

The "Product" under evaluation.

Mechanism: Rapid combustion in an oxygen-enriched atmosphere (


C), followed by reduction over copper and detection via TCD (Thermal Conductivity Detector).
  • Pros:

    • Universally Accepted: The primary requirement for publication in top-tier journals (J. Med. Chem., J. Org. Chem.).

    • Bulk Purity Indicator: Detects non-chromatographic impurities (inorganic salts, silica gel, dust) that HPLC misses.

  • Cons:

    • Destructive: Requires 2–5 mg of precious sample.

    • The "Water Trap": 1,6-naphthyridines are notorious for holding non-stoichiometric water. A 1% water content (often invisible to the eye) shifts the Carbon calculation by ~0.5%, causing a failure.

    • Refractory Error: Formation of graphitic char in the crucible can lead to low Carbon results.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)

The primary challenger.

Mechanism: Uses the integration of proton signals relative to a certified internal standard (e.g., Maleic Acid, DMSO


, TCNB) to calculate absolute purity.
  • Pros:

    • Specific: Distinguishes between the analyte, residual solvents, and water.

    • Non-Destructive: Sample can be recovered.

    • Accuracy: With proper relaxation delays (

      
      ), accuracy rivals CHN (
      
      
      
      ).
  • Cons:

    • Signal Overlap: 1,6-naphthyridine protons (aromatic region 7.0–9.5 ppm) may overlap with common standards.

    • Hygroscopy Blindness: While it quantifies the organic purity, it doesn't inherently measure inorganic contaminants unless combined with other nuclei (

      
      F, 
      
      
      
      P).
Method C: HRMS + HPLC (The Screening Complement)

The high-throughput filter.

Mechanism: UV-Vis absorption (254 nm) coupled with exact mass determination.

  • Pros: High sensitivity; confirms molecular formula.

  • Cons: NOT a purity standard. "99% purity by HPLC" is a relative measure of UV absorption, not mass purity. It completely misses inorganic salts, trapped water, and impurities with low extinction coefficients.

Part 3: Data Summary & Performance Metrics

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS / HPLC
Primary Output % Weight (C, H, N)% Mass Purity (Absolute)% Area / Exact Mass
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)< 0.1 mg
Accuracy

(Absolute)

(Relative)
Qualitative / Semi-Quant
1,6-Naphthyridine Specificity High Risk: Fails if solvates/salts presentHigh: Quantifies solvates explicitlyLow: Misses solvates/salts
Throughput Low (10 mins/sample + weighing)Medium (15 mins/sample)High (2 mins/sample)
Status Publication Requirement Accepted Alternative Identity Confirmation

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized CHN Combustion for Refractory Heterocycles

Use this workflow to prevent "false failures" due to incomplete combustion.

  • Sample Preparation (The Critical Step):

    • Dry the 1,6-naphthyridine derivative at 80°C under high vacuum (< 1 mbar) for 12 hours over

      
      .
      
    • Validation: Run a TGA (Thermogravimetric Analysis) spot check to confirm volatile loss is < 0.1% before weighing.

  • Weighing:

    • Weigh 2.0–3.0 mg (

      
       mg) into a Tin (Sn) capsule .
      
    • Note: Do not use silver capsules unless analyzing for halogens; tin provides an exothermic flash (

      
      C) essential for fracturing the naphthyridine ring.
      
  • Combustion Parameters:

    • Oxidation Furnace: Set to 1050°C (Standard is 950°C). The extra heat is required for the fused pyridine rings.

    • Oxygen Boost: Inject 15 mL

      
       (dynamic loop) to ensure excess oxidant.
      
  • Calibration:

    • Primary Standard: Sulfanilamide (C

      
      H
      
      
      
      N
      
      
      O
      
      
      S).
    • Reasoning: Sulfanilamide (16.27% N) mimics the high nitrogen content of naphthyridines better than Acetanilide (10.36% N).

    • Acceptance Criteria: Standard must read within

      
       of theoretical value before running samples.
      
Protocol 2: qNMR Validation (The "Plan B")

Use this when CHN fails due to non-stoichiometric solvates.

  • Internal Standard Selection:

    • Use 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Reasoning: These provide sharp singlets in non-aromatic regions, avoiding overlap with the naphthyridine aromatic protons (7.5–9.2 ppm).

  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 30–60 seconds). Failure to wait this long causes integration errors of >5%.
    • Scans: Minimum 16 scans for S/N > 250:1.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for characterizing 1,6-naphthyridine derivatives, ensuring scientific rigor and resource efficiency.

G Start Synthesized 1,6-Naphthyridine Derivative HPLC Step 1: HPLC/HRMS (Identity & Area %) Start->HPLC PurityCheck Is Area % > 95%? HPLC->PurityCheck Purify Re-Purify (Column/Recrystallization) PurityCheck->Purify No Dry Step 2: Aggressive Drying (80°C, Vacuum, P2O5) PurityCheck->Dry Yes Purify->HPLC CHN Step 3: Combustion Analysis (Standard: Sulfanilamide) Dry->CHN ResultCheck Result within ±0.4%? CHN->ResultCheck Success PASS: Publishable Purity ResultCheck->Success Yes FailAnalysis Failure Analysis: Is C low but N correct? ResultCheck->FailAnalysis No Solvate Likely Solvate/Hydrate (Trapped Water) FailAnalysis->Solvate Yes (C low, H high) Refractory Incomplete Combustion (Refractory Ring) FailAnalysis->Refractory Yes (C & N low) qNMR Step 4: qNMR Analysis (Internal Std: Maleic Acid) Solvate->qNMR Refractory->qNMR CalcSolvate Recalculate CHN for Semihydrate/Solvate qNMR->CalcSolvate Quantify Solvent CalcSolvate->ResultCheck Re-submit theoretical values

Caption: Decision matrix for validating 1,6-naphthyridine purity. Note the loop for recalculating theoretical values based on qNMR solvate data.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief 29. Analytical Methods Committee.[6] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1,6-Naphthyridine-4-carbaldehyde

[1]

Executive Summary & Immediate Safety Directive

Compound Class: Bicyclic Aromatic Heterocycle / Aromatic Aldehyde.[1] Primary Hazards: Chemical Reactivity (Aldehyde), Skin/Eye Corrosion (Potential), Air Sensitivity.[1]

Disposal Strategy: Do NOT dispose of 1,6-Naphthyridine-4-carbaldehyde (1,6-NP-4-CHO) down the drain.[1] Due to the biological activity inherent in naphthyridine scaffolds (common in kinase inhibitor research) and the reactivity of the aldehyde functionality, this compound must be treated as Hazardous Organic Waste .

  • Bulk Solids (>500 mg): Do not treat in-lab.[1] Segregate for commercial incineration (Lab Pack).

  • Residues & Solutions: Chemically quench via Bisulfite Adduct formation or Oxidation prior to solvent waste stream consolidation.[1]

Chemical Profile & Hazard Assessment

Understanding the "Why" behind the protocol.

FeatureImplication for Disposal
Aldehyde Group (-CHO) Reactivity: Susceptible to air oxidation (forming carboxylic acids) and polymerization.[1] Acts as an electrophile. Disposal: Must be quenched to prevent polymerization in waste drums.
1,6-Naphthyridine Core Basicity: The nitrogen at position 6 is basic.[1] The compound will form salts with strong acids. Toxicity: Structural analog to biologically active drug scaffolds; assume high potency/toxicity.[1]
Physical State Likely a yellow-to-brown solid.[1] Low melting point derivatives may sublime; use adequate ventilation.

Critical Incompatibilities:

  • Strong Oxidizers: Risk of violent reaction (exothermic oxidation of aldehyde).

  • Strong Bases: Risk of Cannizzaro reaction or polymerization.[1]

Decision Matrix: Disposal Workflows

The following flowchart dictates the operational logic for handling this specific compound.

DisposalWorkflowStartWaste Source IdentificationIsSolidIs it a Pure Solid?Start->IsSolidQuantityQuantity > 500 mg?IsSolid->QuantityYesIsSolutionIs it a Reaction Mixtureor Rinsate?IsSolid->IsSolutionNoLabPackStream A: Lab Pack(Commercial Incineration)Quantity->LabPackYes (Bulk)DissolveDissolve in minimalGlyme or IsopropanolQuantity->DissolveNo (Trace)QuenchProtocol B: Bisulfite Quench(Deactivation)Dissolve->QuenchSolventTypeIdentify Solvent BaseIsSolution->SolventTypeSolventType->QuenchCompatible SolventSegregateSegregate to Halogenatedor Non-Halogenated WasteQuench->Segregate

Figure 1: Operational decision tree for segregating bulk solids from treatable liquid residues.

Detailed Protocols
Protocol A: Bulk Solid Disposal (Preferred)

For expired shelf-stock or surplus synthesis products (>500 mg).[1]

  • Container: Transfer solid to a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1,6-Naphthyridine-4-carbaldehyde"[1]

    • Hazards: "Toxic," "Irritant."[1]

  • Storage: Place in the "Solid Organic Waste" satellite accumulation area.

  • Disposal: Hand off to EHS/Waste Management for incineration .[1]

    • Why? In-lab chemical treatment of bulk solids generates excessive volume and heat.[1] Incineration is the only method that guarantees complete destruction of the heteroaromatic core.

Protocol B: Chemical Quenching (Trace Residues & Solutions)

Use this for glassware rinsate or small-scale reaction byproducts.[1] This method converts the reactive aldehyde into a water-soluble bisulfite adduct, reducing volatility and reactivity.[1]

Reagents:

  • Sodium Bisulfite (

    
    ) saturated solution.[1]
    
  • Solvent (Isopropanol or water; avoid acetone as it competes for bisulfite).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the residue in a minimal amount of isopropanol or non-halogenated solvent.

  • Addition: Slowly add 1.5 molar equivalents of Saturated Sodium Bisulfite solution to the residue.

    • Observation: The mixture may warm slightly. A precipitate (the adduct) may form.[1]

  • Validation (The "Self-Validating" Step):

    • Stir for 30 minutes.

    • Check pH.[1][2][3] Ideally, the solution should be slightly acidic (pH 4-5).

    • TLC Check: Spot the mixture against the starting material. The non-polar aldehyde spot should disappear, replaced by a baseline spot (polar adduct).[1]

  • Disposal: Pour the resulting mixture into the Aqueous/Organic Mixture waste container.

    • Note: Do not mix with strong acids (releases

      
       gas) or strong oxidizers.[1]
      
Spill Response Procedures
ScenarioImmediate ActionCleanup Protocol
Solid Spill Isolate Area. Do not generate dust.[1]1. Wear double nitrile gloves and N95/P100 respirator.2. Cover spill with wet paper towels to prevent dust.3.[1] Scoop into a disposable container.4. Wipe surface with 10% bleach solution (oxidizes trace aldehyde).
Solution Spill Ventilate. Eliminate ignition sources.[1]1. Cover with absorbent pads (vermiculite/polypropylene).2.[1] Place saturated pads in a sealed bag.3. Label as "Hazardous Waste - Debris."[1]
Regulatory & Compliance Data

US EPA Waste Classification: Since 1,6-Naphthyridine-4-carbaldehyde is not explicitly listed on the P-list or U-list, it is classified by characteristic :

  • D001 (Ignitable): If in a flammable solvent (Flash point <60°C).[1][4]

  • D003 (Reactive): Only if the specific batch shows signs of instability (unlikely for this compound).[1]

  • Process Waste: If generated during a synthesis step involving pyridine solvents, check for F005 listing.[1]

Department of Transportation (DOT):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (1,6-Naphthyridine-4-carbaldehyde).[1]

  • Class: 6.1

  • Packing Group: III (Assumed based on analog toxicity).[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024).[1] Compound Summary: 1,6-Naphthyridine.[1][2][5][6] National Library of Medicine.[1] [Link]

Personal protective equipment for handling 1,6-Naphthyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1,6-Naphthyridine-4-carbaldehyde is a heterocyclic building block frequently employed in the synthesis of bioactive kinase inhibitors and antimicrobial agents. While specific toxicological data for this exact isomer may be sparse in public registries, its structural moieties—a fused nitrogenous heterocycle and a reactive aldehyde—dictate a strict "Universal Precaution" approach.

As a Senior Scientist, I advise treating this compound not just as a chemical reagent, but as a potential sensitizer and bioactive agent . The aldehyde group (


) is electrophilic and capable of Schiff base formation with biological amines (proteins/DNA), presenting a risk of contact dermatitis and respiratory sensitization.
Functional Group Hazard Analysis
MoietyAssociated RiskMechanism
Aldehyde (-CHO) Sensitization / IrritationReacts with nucleophilic residues (lysine/cysteine) on skin/mucosa. prone to autoxidation to carboxylic acids.
Naphthyridine Core Unknown BioactivityStructural similarity to quinoline alkaloids suggests potential DNA intercalation or kinase interaction.
Physicochemical Dust / AerosolLikely a low-melting solid; fines can become airborne easily during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

primary Barrier Defense
PPE ComponentSpecificationScientific Rationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or NeopreneAldehydes can permeate thin nitrile. Double gloving creates a "sacrificial layer" and visual indicator for breaches. Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient.Aldehydes are lachrymators. Vapors or dust can bypass the gaps in standard safety glasses, causing severe ocular irritation.
Respiratory Fume Hood (Primary) Face velocity: 80–100 fpm.Fallback: N95 (Particulate) + OV (Organic Vapor) CartridgePrevents inhalation of sensitizing dusts. The OV cartridge is necessary because aldehydes have low odor thresholds and significant vapor pressure.
Body Protection Lab Coat (Nomex/Cotton) + Chemical ApronSynthetic fabrics (polyester) can degrade or melt if the aldehyde is dissolved in reactive solvents (e.g., DCM).

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Controls & Setup
  • Atmosphere: This compound is air-sensitive (oxidizes to 1,6-naphthyridine-4-carboxylic acid). Handle under an inert atmosphere (

    
     or 
    
    
    
    ) whenever possible to preserve purity and safety.[1]
  • Static Control: Use an ionizing fan or anti-static gun during weighing. Naphthyridine derivatives are often fluffy solids that carry static charge, leading to "fly-away" dust that contaminates the balance area.

Phase B: Weighing & Transfer
  • The "Transfer Zone": Place a disposable absorbant pad (bench coat) inside the fume hood. All weighing must occur inside the hood or a vented balance enclosure.

  • Solvent Selection: If preparing a stock solution, avoid nucleophilic solvents (methanol/ethanol) for long-term storage, as hemiacetals may form. Use DMSO or DMF for biological assays, or Anhydrous DCM/THF for synthesis.

  • Decontamination: After weighing, wipe the balance area with a tissue dampened with 10% acetone, followed by a soap/water wash. Do not use bleach immediately, as it may react unpredictably with high concentrations of nitrogen heterocycles.

Phase C: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with "Aldehyde Derivative."

  • Liquid Waste: Dispose in "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).

  • Quenching (Spills): Small spills can be treated with aqueous sodium bisulfite (

    
    ), which forms a water-soluble adduct with the aldehyde, reducing volatility and reactivity before cleanup.
    

Decision Logic & Workflow

The following diagram outlines the decision-making process for handling this compound safely.

G Start Start: Handling 1,6-Naphthyridine-4-carbaldehyde RiskAssess Risk Assessment: Is quantity > 100mg? Start->RiskAssess HighRisk High Risk Protocol: Full Fume Hood Required RiskAssess->HighRisk Yes LowRisk Standard Protocol: Vented Balance Enclosure RiskAssess->LowRisk No RespProtect Respiratory: N95 + OV Mask if outside hood HighRisk->RespProtect If ventilation fails PPE_Check PPE Verification: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat HighRisk->PPE_Check LowRisk->PPE_Check Handling Handling: Avoid Metal Spatulas (Static) Use Anti-static Gun PPE_Check->Handling Cleanup Decontamination: Wipe with Acetone -> Soap/Water Handling->Cleanup Waste Disposal: Segregate as Toxic Organic Cleanup->Waste

Figure 1: Operational workflow for risk stratification and handling of naphthyridine aldehydes.

Emergency Response

  • In Case of Eye Contact: Immediately flush with water for 15 minutes .[2][3][4][5] Hold eyelids open. The aldehyde nature makes this a high-priority irrigation event to prevent corneal clouding.

  • In Case of Skin Contact: Remove contaminated PPE immediately.[2][4][6] Wash skin with soap and copious water.[1][2][3][6] Do not use alcohol or solvents on the skin, as this increases permeability.

  • Spill Cleanup:

    • Evacuate immediate area.[2][6]

    • Don full PPE (including respiratory protection if powder is airborne).

    • Cover with spill pads.

    • Clean surface with mild detergent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine-4-carboxaldehyde (Structural Analog Hazard Data). National Library of Medicine. [Link]

Sources

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